N-Nitrosopiperidine-d10
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSDONTXWQOZFN-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730873 | |
| Record name | 1-Nitroso(~2~H_10_)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960049-21-2 | |
| Record name | 1-Nitroso(~2~H_10_)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Nitrosopiperidine-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological activities of N-Nitrosopiperidine-d10. This deuterated analog of the known carcinogen N-Nitrosopiperidine is an essential tool in toxicological research and analytical chemistry, primarily serving as an internal standard for the accurate quantification of its non-deuterated counterpart in various matrices.
Core Chemical Properties
This compound is a stable, isotopically labeled compound that is structurally identical to N-Nitrosopiperidine, with the exception that all ten hydrogen atoms on the piperidine ring have been replaced with deuterium. This substitution results in a higher molecular weight, which allows for its differentiation in mass spectrometry-based analytical techniques.
| Property | Value |
| Chemical Name | 1-Nitrosopiperidine-d10 |
| Synonyms | NPIP-d10, [2H10]-N-Nitrosopiperidine |
| CAS Number | 960049-21-2[1][2][3][4] |
| Molecular Formula | C₅D₁₀N₂O[1][3] |
| Molecular Weight | 124.21 g/mol [1][2][3] |
| Appearance | Colorless to light yellow oil/liquid[1][4] |
| Purity | Typically >95% (HPLC)[3] |
| Isotopic Enrichment | ≥98 atom % D[2] |
| Solubility | Soluble in methanol (≥100 mg/mL)[1][5] |
| Storage Conditions | Store at -20°C in a freezer for long-term stability.[1][3][4] Can be stored at 4°C for up to 2 years.[1][5] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.[2] |
Synthesis and Preparation
Experimental Protocols
General Analytical Workflow for Quantification
This compound is primarily used as an internal standard in analytical methods for the quantification of N-Nitrosopiperidine. A typical workflow for such an analysis is outlined below.
A generalized workflow for the quantification of N-Nitrosopiperidine using this compound as an internal standard.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for N-Nitrosopiperidine Analysis
This protocol is a representative method for the trace-level quantification of N-Nitrosopiperidine in a given matrix, utilizing this compound as an internal standard.
-
Sample Preparation:
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known concentration of this compound solution in a suitable solvent (e.g., methanol).
-
Perform an extraction using an appropriate solvent, such as dichloromethane, often under alkaline conditions to ensure the nitrosamine is in its free base form.[8]
-
The organic layer is then separated, concentrated under a gentle stream of nitrogen, and reconstituted in a suitable solvent for GC analysis.
-
-
GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.[9]
-
Column: Zebron ZB-5MS (60 m x 0.25 mm x 1.0 µm) or equivalent.[9]
-
Inlet: Splitless injection at 220°C.
-
Oven Program: Start at 40°C (hold for 0.5 min), ramp to 160°C at 20°C/min, then ramp to 240°C at 10°C/min.[10]
-
Mass Spectrometer: Agilent 5973 MS or equivalent triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
N-Nitrosopiperidine Transition: m/z 114 -> 84
-
This compound Transition: m/z 124 -> 92
-
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for N-Nitrosopiperidine Analysis
This protocol provides a general framework for the analysis of N-Nitrosopiperidine using LC-MS/MS, with this compound as the internal standard.
-
Sample Preparation:
-
A known amount of the sample is dissolved or suspended in a suitable solvent system (e.g., methanol/water).
-
A known amount of this compound internal standard is added.
-
The sample is then vortexed, sonicated, and centrifuged to precipitate any insoluble material.[11]
-
The supernatant is filtered through a 0.22 µm filter prior to injection.[11]
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: A UHPLC system such as a Vanquish Flex Quaternary UHPLC system.[12]
-
Column: A suitable reversed-phase column, for example, a Kinetex® 2.6 µm F5 column.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
N-Nitrosopiperidine Transition: m/z 115.1 -> 69.0[13]
-
This compound Transition: m/z 125.2 -> 76.1 (projected)
-
-
Biological Activity and Signaling Pathways
The carcinogenicity of N-Nitrosopiperidine, and by extension its deuterated analog, is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver and esophagus.[14] This metabolic activation is a critical initiating step in its toxicological pathway.
Metabolic Activation and DNA Adduct Formation
The primary metabolic activation pathway for N-Nitrosopiperidine is α-hydroxylation, catalyzed by CYP enzymes.[15] This hydroxylation occurs at the carbon atom adjacent to the nitroso group, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine. This intermediate spontaneously decomposes to form a reactive electrophile, the 2-oxopiperidinium ion. This reactive species can then covalently bind to cellular macromolecules, most critically, DNA.[15] The binding of this electrophile to DNA results in the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.[16]
Metabolic activation pathway of N-Nitrosopiperidine leading to DNA adduct formation and cancer initiation.
Conclusion
This compound is an indispensable tool for researchers in the fields of toxicology, analytical chemistry, and drug development. Its use as an internal standard allows for the precise and accurate quantification of the carcinogenic N-Nitrosopiperidine. A thorough understanding of its chemical properties, appropriate handling procedures, and the biological mechanisms of its non-deuterated counterpart is crucial for its effective and safe use in a research setting. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this important labeled compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Page loading... [wap.guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. edqm.eu [edqm.eu]
- 9. gassnova.no [gassnova.no]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide: Synthesis and Characterization of N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosopiperidine-d10 (CAS No: 960049-21-2). This deuterated stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of N-Nitrosopiperidine, a potential carcinogen, in various matrices.[1][2] This document outlines the synthetic pathway, detailed experimental protocols, and the analytical techniques used for its characterization, presenting all quantitative data in a clear, tabular format.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitrosation of its deuterated precursor, Piperidine-d11. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine ring. The most common method employs sodium nitrite in an acidic medium.
Reaction Scheme:
Piperidine-d11 reacts with a nitrosating agent, such as nitrous acid (formed in situ from sodium nitrite and a strong acid), to yield this compound.
Experimental Protocol: Nitrosation of Piperidine-d11
This protocol is a representative method for the synthesis of N-nitrosamines and should be performed with appropriate safety precautions in a well-ventilated fume hood, as N-nitrosamines are potential carcinogens.[3]
Materials:
-
Piperidine-d11
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Piperidine-d11 in water and cool the solution to 0-5 °C in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the acidic Piperidine-d11 solution. The rate of addition should be controlled to keep the temperature below 10 °C. The reaction is typically stirred for 1-2 hours at this temperature.
-
Extraction: After the reaction is complete, extract the mixture with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes any remaining acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow oil[3], can be further purified by column chromatography or distillation if necessary to achieve the desired purity (>95%).
Caption: Synthesis workflow for this compound.
Characterization of this compound
The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 960049-21-2 | [4] |
| Molecular Formula | C₅D₁₀N₂O | [4][5] |
| Molecular Weight | 124.21 g/mol | [4][5] |
| Accurate Mass | 124.1421 Da | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Temperature | -20°C | [4][5] |
| Unlabeled CAS Number | 100-75-4 | [4] |
Analytical Data
Quantitative analytical data confirms the quality of the synthesized compound.
| Analysis | Result | Reference(s) |
| Chemical Purity (GC/HPLC) | >95% to 98.2% | [4][5] |
| Isotopic Enrichment | 98 atom % D to 99.2% | [5][6] |
| Solubility | Soluble in organic solvents like Methylene Chloride | [7] |
Experimental Protocols for Characterization
a) Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the chemical purity of the compound.
-
Methodology: A sample of this compound is dissolved in an appropriate solvent and injected into the chromatograph. For GC, a non-polar capillary column is typically used with a flame ionization detector (FID). For HPLC, a C18 reversed-phase column with a UV detector is common. The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of >95% is generally required.[4]
b) Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight, elemental composition, and isotopic enrichment.
-
Methodology: Often coupled with GC or LC (GC-MS, LC-MS), mass spectrometry is used to measure the mass-to-charge ratio of the molecule. High-resolution mass spectrometry (HRMS) can confirm the accurate mass of 124.1421 Da, which corresponds to the molecular formula C₅D₁₀N₂O.[4][8] The isotopic distribution pattern is analyzed to confirm the high level of deuterium incorporation.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and the position of deuterium labeling.
-
Methodology:
-
¹H NMR: In a fully deuterated sample, the proton signals corresponding to the piperidine ring should be absent or significantly diminished, confirming successful deuteration.
-
²H (Deuterium) NMR: This technique can be used to observe the signals from the deuterium atoms, confirming their presence on the carbon framework.
-
¹³C NMR: The carbon signals will show splitting patterns consistent with coupling to deuterium instead of hydrogen.
-
Caption: Analytical workflow for this compound.
Applications
The primary application of this compound is as an internal standard for the quantification of N-Nitrosopiperidine in various samples, including pharmaceuticals, food products, and environmental matrices.[2] Its deuterated nature makes it chemically identical to the unlabeled analyte but easily distinguishable by mass spectrometry, allowing for accurate correction of sample loss during preparation and analysis.[2]
Safety and Handling
N-Nitrosopiperidine is classified as a potential human carcinogen.[3] Therefore, this compound should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a certified chemical fume hood to avoid inhalation or contact.
Conclusion
The synthesis of this compound via nitrosation of its deuterated amine precursor is a well-established process. Rigorous characterization using chromatographic and spectrometric techniques is essential to ensure its identity, high chemical purity, and isotopic enrichment. As a stable isotope-labeled internal standard, it plays a vital role in the accurate and reliable quantification of the corresponding nitrosamine impurity, supporting regulatory compliance and ensuring product safety in the pharmaceutical and other industries.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. ð-Nitrosopiperidine (NPIP) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11195-1.2 [isotope.com]
- 8. researchgate.net [researchgate.net]
N-Nitrosopiperidine-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Nitrosopiperidine-d10, a critical analytical tool for the detection and quantification of nitrosamine impurities in pharmaceutical products. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard, and explores the metabolic pathway of its non-deuterated analog, N-Nitrosopiperidine.
Core Compound Data
This compound is the deuterated form of N-Nitrosopiperidine, a probable human carcinogen. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, ensuring accuracy and precision in the quantification of nitrosamine impurities.
| Property | Value | Citations |
| CAS Number | 960049-21-2 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₅D₁₀N₂O | [3][4][9][10] |
| Molecular Weight | 124.21 g/mol | [1][3][4][7][8][9] |
| Synonyms | 1-Nitrosopiperidine-d10, NPI-d10, NPIP-d10, [2H10]-N-Nitrosopiperidine | [2] |
| Appearance | Neat | [8][10] |
| Storage Temperature | -20°C | [9][10] |
Experimental Protocols: Quantification of Nitrosamines
This compound is primarily used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of nitrosamine impurities in drug substances and products.[9]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This method is suitable for the simultaneous analysis of multiple volatile nitrosamines.
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting a mixed nitrosamine standard solution with an appropriate solvent (e.g., dichloromethane) to achieve a concentration range of 0.2 to 200 ng/mL.[11] Spike each calibration standard with the this compound internal standard to a final concentration of 3 ng/mL.[1]
-
Sample Preparation: Dissolve a known amount of the drug substance or product in a suitable solvent. For insoluble samples, an extraction procedure may be necessary. Spike the sample solution with the this compound internal standard.
2. GC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | SH-I-624Sil MS (30 m x 0.25 mm I.D., 1.4 µm) or similar |
| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min) |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
3. Data Analysis:
-
Quantify the nitrosamine analytes by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (this compound).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and suitable for a broad range of nitrosamines, including those that are not amenable to GC analysis.
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution: As per the GC-MS/MS method.
-
Calibration Standards: Prepare a series of calibration standards by diluting a mixed nitrosamine standard solution with a suitable diluent (e.g., methanol/water 1:1 v/v) to achieve a concentration range of 0.1 to 20 ng/mL.[2] Spike each standard with the this compound internal standard.
-
Sample Preparation: Dissolve a known amount of the drug substance or product in the diluent. The final concentration of the active pharmaceutical ingredient (API) should be around 2 mg/mL.[2] Spike the sample solution with the this compound internal standard.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | Kinetex® 2.6 µm F5 or similar |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (2:8) |
| Gradient Elution | A suitable gradient to separate the target nitrosamines |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
3. Data Analysis:
-
Quantify the nitrosamine analytes using a calibration curve constructed from the peak area ratios of the analytes to the this compound internal standard.
Metabolic Activation of N-Nitrosopiperidine
The carcinogenicity of N-Nitrosopiperidine is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes.[3][4][5][7][12] This process, known as α-hydroxylation, is a key step in the formation of DNA-reactive electrophiles.[4][5][7][13][14][15]
Metabolic activation pathway of N-Nitrosopiperidine.
The metabolic process begins with the α-hydroxylation of N-Nitrosopiperidine by CYP enzymes, particularly CYP2A3, to form an unstable α-hydroxynitrosamine intermediate.[4][7] This intermediate then undergoes spontaneous decomposition to yield a reactive carbonium ion. This electrophilic species can then alkylate DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations and potentially initiate carcinogenesis.
Analytical Workflow
The use of this compound as an internal standard is a critical component of a robust analytical workflow for nitrosamine impurity testing in pharmaceuticals.
Analytical workflow for nitrosamine quantification.
This workflow ensures the reliable and accurate determination of nitrosamine impurities, which is essential for regulatory compliance and patient safety. The use of a deuterated internal standard like this compound compensates for variations in sample preparation and instrument response, leading to highly dependable results.
References
- 1. agilent.com [agilent.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. gcms.cz [gcms.cz]
- 12. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 15. researchgate.net [researchgate.net]
Isotopic Purity of N-Nitrosopiperidine-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of N-Nitrosopiperidine-d10, a deuterated analog of the carcinogenic N-nitrosamine, N-Nitrosopiperidine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data on Isotopic and Chemical Purity
The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard. Commercially available standards typically exhibit high levels of isotopic enrichment and chemical purity. The following tables summarize representative quantitative data sourced from various suppliers.
Table 1: Isotopic Purity of this compound
| Parameter | Specification | Source |
| Isotopic Purity | 98.8% | LGC Standards[1] |
| d0 content | 0.08% | LGC Standards[1] |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes[2] |
Table 2: Chemical Purity of this compound
| Parameter | Specification | Analytical Method | Source |
| Purity | >95% | HPLC | LGC Standards[3] |
| Chemical Purity | 98.12% | GC | LGC Standards[1] |
| Chemical Purity | min 98% | Not Specified | LGC Standards[4] |
Synthesis of this compound
The synthesis of this compound typically involves the nitrosation of a deuterated piperidine precursor, such as piperidine-d11. While specific proprietary synthesis protocols are not publicly available, a general synthetic pathway can be inferred from the well-established synthesis of its non-deuterated analog. The reaction involves treating piperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.
A plausible synthetic route is the reaction of piperidine-d11 with sodium nitrite in an acidic aqueous solution. The reaction must be performed under controlled temperature conditions to prevent the decomposition of nitrous acid and to ensure the selective formation of the N-nitroso derivative.
Caption: General synthesis pathway for this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is crucial to ensure its suitability as an internal standard. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the small mass differences between different isotopologues.
Experimental Workflow for Isotopic Purity by MS:
Caption: Workflow for isotopic purity determination by Mass Spectrometry.
Detailed Methodological Considerations for MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to achieve the necessary mass accuracy to resolve the different isotopologues.
-
Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typical for LC-MS.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the peaks in the mass spectrum corresponding to the different isotopologues. The percentage of isotopic purity is typically reported as the percentage of the desired deuterated species (d10) relative to the sum of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly deuterium (²H) NMR, is another essential technique for confirming the isotopic labeling pattern and assessing isotopic purity.
Experimental Workflow for Isotopic Purity by NMR:
Caption: Workflow for isotopic purity determination by NMR Spectroscopy.
Detailed Methodological Considerations for NMR Analysis:
-
Solvent: A non-deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.
-
Spectrometer: A high-field NMR spectrometer is advantageous for better signal dispersion and sensitivity.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts in the ²H spectrum are identical to those in the ¹H spectrum.
-
¹H NMR: The ¹H NMR spectrum is used to detect and quantify any residual, non-deuterated N-Nitrosopiperidine. The absence or very low intensity of proton signals at the corresponding positions confirms high isotopic enrichment.
-
Quantitative Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of the deuterium signals in the ²H NMR spectrum, or by using a known internal standard for quantification.
Conclusion
The isotopic purity of this compound is a critical attribute that directly impacts its performance as an internal standard in quantitative analytical methods. This guide has provided an overview of the available quantitative data, a plausible synthetic pathway, and detailed, albeit generalized, experimental protocols for the determination of its isotopic purity using mass spectrometry and NMR spectroscopy. For researchers and drug development professionals, adherence to rigorous analytical characterization as outlined in this guide is essential for ensuring the accuracy and reliability of their analytical results.
References
- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 2. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Nitrosopiperidine-d10: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Nitrosopiperidine-d10. The information herein is critical for ensuring the integrity of this stable isotope-labeled compound, which is primarily used as an internal standard for the quantification of N-Nitrosopiperidine in various matrices.
Core Stability and Storage Data
Proper storage is paramount to maintaining the chemical purity and isotopic enrichment of this compound. The following tables summarize the recommended storage conditions and stability data compiled from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Recommended Storage Period |
| Neat (Pure Form) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The stability of the compound in solvent is generally lower than in its pure form. It is advisable to prepare fresh solutions and store them appropriately. Repeated freeze-thaw cycles should be avoided.[1][2]
Table 2: General Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₅D₁₀N₂O |
| Molecular Weight | 124.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity (Typical) | >95% (HPLC) |
| Isotopic Enrichment | 98 atom % D |
| Solubility | Soluble in Methanol (≥ 100 mg/mL) |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
Factors Affecting Stability
Several environmental factors can influence the stability of this compound. Understanding these is crucial for preventing degradation.
-
Light: N-Nitrosopiperidine is known to be light-sensitive, especially to ultraviolet (UV) light.[3] Exposure to light can lead to photodegradation. Therefore, the compound should be stored in light-protected containers, such as amber vials.
-
pH: The stability of N-nitrosamines is pH-dependent. They are generally more stable in neutral or alkaline solutions and less stable in acidic conditions.[3] Acidic environments can facilitate the cleavage of the N-N bond.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided, as they can chemically degrade the molecule.[4]
-
Temperature: As indicated in Table 1, lower temperatures are recommended for long-term storage to minimize thermal degradation.
Experimental Protocols for Stability Assessment
While specific stability-indicating methods for this compound are not extensively published, a general approach based on established analytical techniques for nitrosamines can be employed. The following outlines a typical experimental protocol.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).
-
Monitor the degradation over time using a suitable analytical method.
-
-
Oxidative Degradation:
-
Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Analyze the sample at various time points.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Assess the purity and for the presence of degradants.
-
-
Photostability Testing:
-
Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection is commonly used for the analysis of nitrosamines.
-
HPLC-UV:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (around 230 nm).
-
-
LC-MS/MS:
-
This technique offers higher sensitivity and selectivity, which is crucial for identifying and quantifying trace-level degradants.
-
Ionization can be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Signaling Pathways and Degradation Mechanisms
The primary degradation pathway for N-nitrosamines involves the cleavage of the N-nitroso (N-N) bond. This can be initiated by factors such as light or acid.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: General workflow for a stability study of this compound.
Conclusion
The stability of this compound is critical for its use as a reliable internal standard. Adherence to the recommended storage conditions, particularly protection from light and storage at low temperatures, is essential to prevent degradation. For researchers and drug development professionals, understanding the potential degradation pathways and employing robust, validated stability-indicating analytical methods will ensure the accuracy and reliability of quantitative analyses involving this compound.
References
N-Nitrosopiperidine-d10: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for N-Nitrosopiperidine-d10 (CAS No. 960049-21-2), a deuterated analogue of the carcinogenic nitrosamine, N-Nitrosopiperidine. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on its properties, hazards, handling, and storage.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound used as an internal standard or tracer in various analytical applications, including mass spectrometry-based assays.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅D₁₀N₂O | [2][3] |
| Molecular Weight | 124.21 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or oil | [2][4][5] |
| Purity | >95% (HPLC), 98.2% (GC) | [2][3] |
| Isotopic Enrichment | 98 atom % D, 99.2% | [2][6] |
| Solubility | Soluble in Methanol (≥ 100 mg/mL) | [1] |
| Storage Temperature | -20°C for long-term storage | [1][3][4] |
Toxicological Information and Hazard Identification
While specific toxicological studies on the deuterated form are limited, the data for the parent compound, N-Nitrosopiperidine, is extensive and relevant due to their structural similarity. N-Nitrosopiperidine is classified as a substance reasonably anticipated to be a human carcinogen.[7]
GHS Classification:
The Globally Harmonized System (GHS) classification for substances with similar hazards typically includes:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[8]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[8]
-
Skin Irritation (Category 2): Causes skin irritation.[9]
-
Eye Irritation (Category 2): Causes serious eye irritation.[9]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[9]
GHS Hazard Pictograms and Statements
Safe Handling and Storage Protocols
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
3.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Use local exhaust ventilation to minimize exposure.[9]
-
An emergency eyewash station and safety shower must be readily accessible.[10]
3.2. Personal Protective Equipment (PPE):
The following personal protective equipment is required:
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[9]
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[9]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]
Recommended Personal Protective Equipment Workflow
3.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Protect from light.[10]
Emergency Procedures
4.1. First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
4.2. Accidental Release Measures:
-
Evacuate personnel from the area.[10]
-
Wear appropriate personal protective equipment.[10]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.[10]
Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. It may be classified as a hazardous waste.[10]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS for the most current and complete information before handling this chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. N-NITROSOPIPERIDINE | 100-75-4 [chemicalbook.com]
- 8. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. nj.gov [nj.gov]
- 11. kmpharma.in [kmpharma.in]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comprehensive Toxicological Profile of N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for N-Nitrosopiperidine-d10 (CAS No. 960049-21-2) is limited. This document provides a comprehensive toxicological profile based on the well-studied, non-deuterated analogue, N-Nitrosopiperidine (NPIP, CAS No. 100-75-4). This compound is a stable isotope-labeled version of NPIP, primarily used as an internal standard in analytical chemistry.[1][2] It is presumed to share the same toxicological properties as NPIP, although the rates of metabolic activation and detoxification may be altered by the kinetic isotope effect.
Executive Summary
N-Nitrosopiperidine (NPIP) is a potent carcinogen in numerous animal species and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3][4] It is found in some foods, tobacco smoke, and as a disinfection byproduct in water.[5][6][7] The primary mechanism of its carcinogenicity involves metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that adduct to DNA, leading to mutations.[8][9] This document summarizes the available toxicological data for NPIP, including its carcinogenicity, genotoxicity, metabolism, and mechanism of action, and presents it as a surrogate profile for this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound; 2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine | [1][2] |
| CAS Number | 960049-21-2 | [10] |
| Molecular Formula | C₅D₁₀N₂O | [11] |
| Molecular Weight | 124.21 g/mol | [1] |
| Appearance | Clear, yellow, oily liquid | [5][7] |
| Unlabelled CAS Number | 100-75-4 (for N-Nitrosopiperidine) | [1][2] |
Toxicological Data
Carcinogenicity
NPIP is a well-documented carcinogen in multiple animal species, inducing both benign and malignant tumors.[3] The primary target organs include the esophagus, liver, lungs, and nasal cavity.[3][5]
Table 1: Summary of Carcinogenicity Data for N-Nitrosopiperidine
| Species | Route of Administration | Target Organs | Tumor Type | Reference |
| Rat (Fischer 344) | Drinking Water | Esophagus, Nasal Cavity | Squamous cell carcinomas, Papillomas | [12] |
| Mouse | Oral | Liver, Lung, Forestomach, Esophagus | Benign and malignant tumors | [3] |
| Syrian Golden Hamster | Oral | Upper digestive tract, Respiratory system, Liver | Benign and malignant tumors | [3] |
| Monkey | Oral | Liver | Hepatocellular carcinomas | [3] |
Carcinogenic Potency:
The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic potency (TD₅₀), which is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[13]
Table 2: Carcinogenic Potency (TD₅₀) of N-Nitrosopiperidine
| Species | Sex | Route | TD₅₀ (mg/kg/day) | Target Organs |
| Rat | Female | Water | 0.284 | Esophagus, Nasal cavity |
| Mouse | Male | Feed | 2.11 | Liver, Lung, Forestomach, Oral cavity, Esophagus |
| Hamster | Female | Water | 0.816 | Nasal cavity, Esophagus, Oral cavity |
(Data sourced and adapted from the Carcinogenic Potency Database)[13]
Genotoxicity and Mutagenicity
NPIP is a genotoxic compound that requires metabolic activation to exert its mutagenic effects.[14] It induces DNA damage and mutations, primarily through the formation of DNA adducts.[15]
Table 3: Summary of Genotoxicity Data for N-Nitrosopiperidine
| Assay System | Cell Type/Organism | Metabolic Activation | Result | Remarks | Reference |
| Ames Test | S. typhimurium TA100, TA1535 | S9 Mix | Positive | Dose-dependent increase in revertants | [15] |
| In vivo Mutagenicity | gpt delta Rats | Endogenous | Positive | Significant dose-dependent increase in mutation frequency in liver and esophagus | [15] |
| DNA Adduct Formation | Rat Liver and Esophagus | Endogenous | Positive | Formation of N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) | [15] |
Metabolism and Mechanism of Action
The carcinogenicity of NPIP is intrinsically linked to its metabolic activation. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A3 in the rat esophagus.[16]
Metabolic Activation Pathway
-
α-Hydroxylation: The key activation step is the hydroxylation of the carbon atom alpha to the nitroso group.[8][16] This reaction is catalyzed by CYP enzymes.
-
Formation of Unstable Intermediate: This leads to the formation of an unstable α-hydroxy-N-nitrosopiperidine.
-
Spontaneous Decomposition: The intermediate spontaneously decomposes, yielding electrophilic intermediates.
-
DNA Adduct Formation: These electrophilic species react with nucleophilic sites on DNA bases, forming DNA adducts, such as THP-dG.[8][15] These adducts can lead to miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.
Tissue Specificity
The tissue-specific carcinogenicity of NPIP is largely determined by the differential expression and activity of metabolizing enzymes in various organs. For instance, the high rate of α-hydroxylation of NPIP by microsomes from the rat esophagus, compared to the liver, is consistent with the esophagus being a primary target organ for NPIP-induced carcinogenesis.[9][16] Rat esophageal microsomes activate NPIP much more efficiently than its structural analog N-nitrosopyrrolidine (NPYR), which primarily induces liver tumors.[8][16]
Experimental Protocols
In Vivo Carcinogenicity Study in Rats
-
Objective: To determine the carcinogenic potential of NPIP in rats.
-
Animal Model: Female F344 rats.[12]
-
Administration: NPIP administered in drinking water at a concentration of 0.9 mM.[12]
-
Duration: Treatment lasted for 28 weeks. The experiment was observed until animals died or were sacrificed (up to 36 weeks).[12]
-
Protocol:
-
A group of 20 female F344 rats was used.[12]
-
NPIP was dissolved in the drinking water to a final concentration of 0.9 mM.
-
Animals had ad libitum access to the NPIP-containing water for 28 weeks.
-
Animals were monitored daily for clinical signs of toxicity.
-
The experiment was terminated at 36 weeks, by which time all animals had died or were euthanized.
-
A complete necropsy was performed, and tissues, particularly from the esophagus and liver, were collected for histopathological examination.
-
In Vitro Metabolism Assay
-
Objective: To determine the rate of NPIP metabolic activation by liver and esophageal microsomes.
-
System: Microsomes prepared from male F344 rat esophagus and liver.[16]
-
Substrate: [3,4-³H]NPIP.[16]
-
Protocol:
-
Microsomes (25-70 µg protein) were incubated with [3,4-³H]NPIP at various concentrations.[9]
-
The incubation mixture contained necessary co-factors for CYP450 activity (e.g., NADPH-generating system).
-
Incubations were carried out at 37°C for a specified time.
-
The reaction was terminated, and metabolites were extracted.
-
The major α-hydroxylation product, 2-hydroxytetrahydro-2H-pyran (2-OH-THP), was quantified using high-performance liquid chromatography (HPLC) with a radioflow detector.[16]
-
Kinetic parameters (Kₘ and Vₘₐₓ) were determined by analyzing reaction rates at different substrate concentrations.
-
Safety and Handling
Given the potent carcinogenicity of NPIP, both the deuterated and non-deuterated forms should be handled with extreme caution as potential human carcinogens.[5]
-
Exposure Routes: Inhalation, skin absorption.[5]
-
Health Effects: May cause eye and skin irritation.[10] Prolonged exposure may damage the liver.[5]
-
Handling Precautions:
Conclusion
While specific toxicological studies on this compound are not available, the extensive data on N-Nitrosopiperidine provides a robust basis for its toxicological assessment. NPIP is a potent, multi-species, multi-organ carcinogen that acts through a well-defined metabolic activation pathway involving CYP-mediated α-hydroxylation and subsequent DNA adduct formation. The tissue-specific nature of its carcinogenicity highlights the critical role of localized metabolic activation. For all practical purposes, this compound should be handled with the same extreme caution as its non-deuterated, carcinogenic counterpart.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 4. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. nj.gov [nj.gov]
- 6. n-Nitrosopiperidine - OEHHA [oehha.ca.gov]
- 7. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chemos.de [chemos.de]
- 11. kmpharma.in [kmpharma.in]
- 12. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]
- 14. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Nitrosopiperidine-d10 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects. Accurate and reliable quantification of these impurities is crucial to ensure patient safety. This technical guide provides an in-depth overview of the use of N-Nitrosopiperidine-d10 as a stable isotope-labeled internal standard for the precise quantification of N-Nitrosopiperidine (NPIP) in active pharmaceutical ingredients (APIs) and finished drug products.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. The fundamental principle of this method is the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample prior to any sample preparation steps. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and analysis, compensating for any analyte loss or matrix effects.
This compound is the deuterated form of N-Nitrosopiperidine, where ten hydrogen atoms have been replaced with deuterium. This results in a molecule with a higher molecular weight that can be distinguished from the native analyte by a mass spectrometer, while exhibiting nearly identical physicochemical properties.[1][2]
Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is essential for method development.
| Property | N-Nitrosopiperidine | This compound |
| Molecular Formula | C5H10N2O | C5D10N2O |
| Molecular Weight | 114.15 g/mol | 124.21 g/mol |
| CAS Number | 100-75-4 | 960049-21-2 |
The Principle of Internal Standardization with this compound
The core of the isotope dilution method lies in the consistent ratio of the analyte to the internal standard throughout the analytical process. By adding a known concentration of this compound to a sample containing an unknown amount of N-Nitrosopiperidine, a calibration curve can be constructed by plotting the ratio of the instrument response of the analyte to the internal standard against the concentration of the analyte. This allows for accurate quantification, as any variations in sample preparation or instrument response will affect both the analyte and the internal standard equally, keeping their ratio constant.
Experimental Protocols
The following sections outline detailed methodologies for the analysis of N-Nitrosopiperidine using this compound as an internal standard. These protocols are synthesized from various established methods for nitrosamine analysis.
Preparation of Standard Solutions
Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
Analyte Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of N-Nitrosopiperidine and dissolve it in a 100 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with a suitable solvent (e.g., methanol or a mixture of mobile phases) to achieve the desired concentration range. Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 50 ng/mL).
Sample Preparation
The following is a general procedure for the extraction of N-Nitrosopiperidine from a solid dosage form. The exact parameters may need to be optimized depending on the drug matrix.
-
Weighing and Dissolution: Accurately weigh a portion of the powdered drug product (e.g., 500 mg) into a centrifuge tube.
-
Spiking with Internal Standard: Add a known volume of the this compound internal standard working solution to the sample.
-
Extraction: Add a suitable extraction solvent (e.g., 5 mL of dichloromethane or methanol).
-
Homogenization: Vortex the sample for 1-2 minutes, followed by sonication for 10-15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the solid excipients.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of nitrosamines.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for the separation of N-Nitrosopiperidine from matrix components. |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| IonSpray Voltage | Dependent on instrument |
MRM Transitions: The specific precursor and product ions for N-Nitrosopiperidine and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer. The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ion (Q3) will be a characteristic fragment ion.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| N-Nitrosopiperidine | 115.1 | To be determined experimentally |
| This compound | 125.2 | To be determined experimentally |
GC-MS/MS Analysis
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Ramped temperature program to ensure separation. |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electron Ionization (EI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | ~230 °C |
MRM Transitions: Similar to LC-MS/MS, the MRM transitions need to be optimized for the specific instrument.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| N-Nitrosopiperidine | 114 (Molecular Ion) | To be determined experimentally |
| This compound | 124 (Molecular Ion) | To be determined experimentally |
Method Validation and Data Presentation
A comprehensive validation of the analytical method is required to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary:
The following table presents typical performance data for the analysis of N-Nitrosopiperidine.
| Parameter | Method | Matrix | Value |
| Limit of Detection (LOD) | GC-TEA | Spices | 0.68 ng[3] |
| Limit of Quantification (LOQ) | GC-TEA | Spices | 2.04 ng[3] |
| Recovery | HPLC-DAD | Spices (for Piperine) | 98.9 ± 2.6 %[3] |
| Recovery | HPLC-ELSD | Spices (for Piperidine) | 95.9 ± 2.9 %[3] |
Logical Relationships in Quantitative Analysis
The accurate quantification of N-Nitrosopiperidine using this compound as an internal standard relies on a series of logical steps and relationships.
References
The Role of N-Nitrosopiperidine-d10 in the Precise Quantification of a Prevalent Environmental Carcinogen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP), a member of the potent N-nitrosamine class of carcinogens, is an environmental contaminant of significant concern. Found in various matrices including water, soil, air, and certain food products, its prevalence necessitates robust and accurate analytical methods for quantification to ensure public health and safety. This technical guide delves into the critical role of its deuterated analog, N-Nitrosopiperidine-d10 (NPIP-d10), as an internal standard in the precise analysis of NPIP in environmental samples. The use of isotope dilution mass spectrometry, facilitated by NPIP-d10, is the gold standard for achieving the highest accuracy and precision in these demanding trace-level analyses.
The Principle of Isotope Dilution and the Utility of this compound
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. This compound, in which ten hydrogen atoms are replaced by deuterium, is chemically identical to NPIP in its behavior during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native NPIP by a mass spectrometer.
By measuring the ratio of the signal from the native analyte (NPIP) to the isotopically labeled internal standard (NPIP-d10), any losses of the analyte during the analytical process can be accurately compensated for. This approach effectively corrects for matrix effects, variations in extraction efficiency, and instrumental drift, leading to highly accurate and precise quantification.
Analytical Methodologies for N-Nitrosopiperidine in Environmental Samples
The analysis of N-Nitrosopiperidine in environmental matrices typically involves sample extraction and cleanup followed by instrumental analysis using chromatography coupled with mass spectrometry. The use of this compound as an internal standard is integral to these methods.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize quantitative data from various studies on the analysis of N-Nitrosopiperidine, highlighting key performance metrics.
Table 1: Analysis of N-Nitrosopiperidine in Water Samples
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS/MS | Solid Phase Extraction (SPE) | 0.4 - 4 ng/L | - | - | [1] |
| GC-QTOF-MS | Solid Phase Extraction (SPE) | 0.2 - 1.3 ng/L | 0.6 - 3.9 ng/L | - | [2] |
| LC-HRMS | Solid Phase Extraction (SPE) | 0.4 - 12 ng/L | - | 68 - 83 | [1] |
Table 2: Analysis of N-Nitrosopiperidine in Air Samples
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Calibration Range | Recovery (%) | Reference |
| GC-MS | Capillary Trap Sampling, Thermal Desorption | ~1 ng | 48 - 1600 ng | >100 | [3] |
| GC-TEA | Thermosorb/N tube, Solvent Desorption | 0.05 µ g/sample | - | - | [4] |
Table 3: Analysis of N-Nitrosopiperidine in Other Matrices
| Matrix | Analytical Technique | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Spices (blended with curing salt) | GC-TEA | Dichloromethane Extraction | - | - | [5] |
| Drug Substance | GC-MS/MS | Dichloromethane Extraction | 15 ppb | 70 - 130 | [6] |
Experimental Protocols
Protocol 1: Analysis of N-Nitrosopiperidine in Water by SPE and GC-MS/MS (Based on US EPA Method 521)
This protocol outlines the key steps for the determination of N-Nitrosopiperidine in drinking water using solid-phase extraction and gas chromatography-tandem mass spectrometry with this compound as an internal standard.
1. Sample Preparation and Extraction:
- To a 500 mL water sample, add a known quantity of this compound internal standard solution.
- Condition a solid-phase extraction (SPE) cartridge containing activated coconut charcoal by passing dichloromethane, followed by methanol, and finally reagent water.
- Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
- Dry the cartridge under a stream of nitrogen.
- Elute the trapped nitrosamines from the cartridge with dichloromethane.
- Concentrate the eluate to a final volume of 1 mL.
2. GC-MS/MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-624 or equivalent.
- Injector: Splitless mode.
- Oven Program: A suitable temperature program to achieve separation of N-Nitrosopiperidine from other compounds.
- Mass Spectrometer (MS/MS) Conditions:
- Ionization: Electron Ionization (EI) or Chemical Ionization (CI).
- Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Nitrosopiperidine and this compound.
3. Quantification:
- Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of N-Nitrosopiperidine and a constant concentration of this compound.
- Calculate the ratio of the peak area of N-Nitrosopiperidine to the peak area of this compound for both the standards and the samples.
- Determine the concentration of N-Nitrosopiperidine in the sample by comparing its peak area ratio to the calibration curve.
Protocol 2: Analysis of N-Nitrosopiperidine in Air by Thermal Desorption GC-MS
This protocol describes a rapid method for the analysis of airborne N-Nitrosopiperidine using a capillary trap sampler and thermal desorption coupled with GC-MS.
1. Sample Collection:
- Use a capillary trap sampler containing a suitable adsorbent (e.g., PoraPLOT Q) to collect a known volume of air.
- Spike the collection tube with a known amount of this compound internal standard.
2. Thermal Desorption and GC-MS Analysis:
- Place the capillary trap into a thermal desorption unit connected to the GC injector.
- Rapidly heat the trap to desorb the nitrosamines directly into the GC column.
- GC-MS Conditions:
- Column: A suitable capillary column for the separation of volatile nitrosamines.
- Injector: Splitless mode.
- Oven Program: A temperature program optimized for the separation of the target analytes.
- Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of N-Nitrosopiperidine and this compound.
3. Quantification:
- Prepare calibration standards by injecting known amounts of N-Nitrosopiperidine and a constant amount of this compound directly into the GC-MS system.
- Calculate the response factor based on the peak area ratios of the analyte to the internal standard in the calibration standards.
- Determine the concentration of N-Nitrosopiperidine in the air sample using the calculated response factor and the measured peak area ratio in the sample.
Protocol 3: Analysis of N-Nitrosopiperidine in Soil
This protocol provides a general framework for the analysis of N-Nitrosopiperidine in soil samples.
1. Sample Preparation and Extraction:
- Homogenize the soil sample.
- Weigh a representative portion of the soil into an extraction vessel.
- Spike the soil sample with a known amount of this compound internal standard.
- Extract the nitrosamines from the soil using a suitable solvent (e.g., dichloromethane) via methods such as sonication or accelerated solvent extraction (ASE).
- Separate the solvent extract from the soil solids by centrifugation or filtration.
- Concentrate the extract to a smaller volume.
- Perform a cleanup step, if necessary, using techniques like solid-phase extraction to remove interfering matrix components.
2. GC-MS or LC-MS Analysis:
- Analyze the cleaned-up extract using GC-MS, GC-MS/MS, or LC-MS/MS with conditions optimized for the detection and quantification of N-Nitrosopiperidine and this compound.
3. Quantification:
- Follow the same quantification procedure as described for water analysis, using a calibration curve prepared in a matrix that mimics the final sample extract.
Visualizing Key Processes
To better understand the analytical workflow and the biological implications of N-Nitrosopiperidine exposure, the following diagrams are provided.
References
The Ubiquitous Threat: An In-depth Technical Guide to N-Nitrosamines in Food and Beverages
For Researchers, Scientists, and Drug Development Professionals
N-nitrosamines, a class of potent genotoxic carcinogens, represent a significant concern in food safety and public health. Their formation in a wide array of food and beverage products during processing, preservation, and even endogenous formation in the human body necessitates a thorough understanding of their occurrence, formation pathways, and analytical detection. This technical guide provides a comprehensive overview of N-nitrosamines in the food supply, with a focus on quantitative data, experimental methodologies, and the underlying chemical mechanisms.
Occurrence of N-Nitrosamines in Food and Beverages
N-nitrosamines have been detected in a diverse range of food products. The levels can vary significantly depending on the food matrix, processing methods, storage conditions, and the presence of precursors such as secondary amines and nitrosating agents.[1][2] The following tables summarize the quantitative data on the occurrence of various N-nitrosamines in different food and beverage categories.
Table 1: Occurrence of N-Nitrosamines in Processed Meat Products
| Product | N-Nitrosamine | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference(s) |
| Fried Bacon | N-Nitrosopyrrolidine (NPYR) | <2.0 - 22.3 | 7.9 - 9.0 | [3][4] |
| Fried Bacon | N-Nitrosodimethylamine (NDMA) | - | 14.9 (in fat) | [2] |
| Smoked Sausage | N-Nitrosodimethylamine (NDMA) | 0.049 - 16.47 | - | [5] |
| Various Cured Meats | N-Nitrosodimethylamine (NDMA) | 0.3 - 1.1 | - | [6] |
| Sausages | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 35.64 - 108.31 | - | [7] |
| Smoked Beef | N-nitroso-thiazolidine-4-carboxylic acid (NTCA) | - | 4227.49 | [7] |
| Burgers | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 20.70 - 35.79 | - | [7] |
| Corned Beef | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 20.50 - 90.52 | - | [7] |
Table 2: Occurrence of N-Nitrosamines in Dairy Products
| Product | N-Nitrosamine | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference(s) |
| Cheese | N-Nitrosodimethylamine (NDMA) | Up to 20 | - | [8] |
| Cheese | N-Nitrosodiethylamine (NDEA) | Up to 2.3 - 20 | - | [8] |
| Cheese | N-Nitrosodimethylamine (NDMA) | - | 0.72 | [9] |
Table 3: Occurrence of N-Nitrosamines in Vegetables
| Product | N-Nitrosamine | Concentration Range (µg/kg) | Reference(s) |
| Kimchi (fermented cabbage) | N-Nitrosodimethylamine (NDMA) | 2.64 | [2] |
| Kimchi (fermented cabbage) | N-Nitrosodiethylamine (NDEA) | 2.05 | [2] |
| Kakdugi (fermented radish) | N-Nitrosodimethylamine (NDMA) | 0.4 - 16.7 | [10] |
| Kakdugi (fermented radish) | N-Nitrosodiethylamine (NDEA) | 0 - 5.2 | [10] |
| Fermented Cabbage | Nitrite | 5.8 - 32.4 (mg/kg) | [11] |
| Fermented Bamboo | Nitrite | - | [11] |
| Fermented Mustard | Nitrite | - | [11] |
| Fermented Radish | Nitrite | - | [11] |
Table 4: Occurrence of N-Nitrosamines in Beverages
| Product | N-Nitrosamine | Concentration Range (µg/L) | Reference(s) |
| Fruit Juices | Total N-Nitrosamines | 2.75 - 45.70 | [12] |
Table 5: Occurrence of N-Nitrosamines in Infant Food
| Product | N-Nitrosamine | Concentration Range (mg/kg) | Reference(s) |
| Canned Meat and Vegetable Purees | Total N-Nitrosamines | 0.00077 - 0.0015 | [13] |
| Juices | N-Nitrosodiethylamine and N-Nitrosodimethylamine | 0.00045 - 0.00077 | [13] |
Formation Pathways of N-Nitrosamines in Food
The formation of N-nitrosamines in food is a complex process influenced by several factors, including the presence of precursors (secondary and tertiary amines), nitrosating agents (such as nitrite and nitrogen oxides), pH, temperature, and the presence of catalysts or inhibitors.[1][14] The primary reaction involves the interaction of a nitrosating agent with a secondary amine under acidic conditions.[1][2]
Nitrates, which can be present naturally in vegetables or added as preservatives to cured meats, can be reduced to nitrites by microbial or enzymatic action.[2] These nitrites, in the acidic environment of the stomach or during food processing, can form nitrous acid (HNO₂), which is a key nitrosating agent.[1] High temperatures, such as those used in frying, can accelerate the formation of N-nitrosamines.[2]
Experimental Protocols for N-Nitrosamine Analysis
Accurate quantification of N-nitrosamines in complex food matrices requires sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common methods.
Gas Chromatography-Thermal Energy Analyzer (GC-TEA) for Volatile N-Nitrosamines in Cured Meats
This method is a classic and highly selective technique for the analysis of volatile nitrosamines.
1. Sample Preparation and Extraction:
-
A homogenized meat sample (e.g., 25 g) is mixed with mineral oil and a small amount of an alkaline solution (e.g., NaOH) in a distillation flask.
-
An internal standard (e.g., N-nitrosodipropylamine-d14) is added.
-
The mixture is vacuum distilled to separate the volatile nitrosamines from the non-volatile matrix components.
-
The aqueous distillate is collected in a cold trap.
-
The distillate is then extracted with dichloromethane (DCM).
-
The DCM extract is dried over anhydrous sodium sulfate and concentrated to a small volume using a Kuderna-Danish concentrator.
2. Chromatographic Analysis:
-
Instrument: Gas chromatograph coupled to a Thermal Energy Analyzer (TEA).
-
Column: A capillary column suitable for separating volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 1 minute, then ramped to 180°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
TEA Pyrolyzer Temperature: 550°C.
-
Detection: The TEA detector selectively detects the nitric oxide (NO) radical produced from the pyrolysis of the N-nitroso bond, providing high specificity for N-nitrosamines.
3. Quantification:
-
Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standard solutions of known concentrations of the target nitrosamines and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Nitrosamines in Beer
LC-MS/MS offers high sensitivity and selectivity and is suitable for both volatile and non-volatile nitrosamines.
1. Sample Preparation and Extraction:
-
A degassed beer sample (e.g., 10 mL) is passed through a solid-phase extraction (SPE) cartridge (e.g., a coconut charcoal-based cartridge) to concentrate the nitrosamines and remove interfering matrix components.
-
The cartridge is first conditioned with methanol and then with water.
-
After loading the sample, the cartridge is washed with water to remove polar impurities.
-
The nitrosamines are then eluted with a suitable solvent, such as a mixture of dichloromethane and methanol.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase.
-
An internal standard (e.g., N-nitrosodimethylamine-d6) is added prior to analysis.
2. Chromatographic Analysis:
-
Instrument: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[15]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target nitrosamine and the internal standard are monitored for enhanced selectivity and sensitivity.
3. Quantification:
-
Quantification is achieved using the internal standard method with a calibration curve prepared in a matrix-free solvent or a matrix-matched blank.
Health Risks and Regulatory Landscape
N-nitrosamines are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[16] Their genotoxic nature means that there is no safe level of exposure, and efforts should be made to keep their presence in food and beverages as low as reasonably achievable.
Regulatory limits for N-nitrosamines in food vary by country and by food product. For instance, the United States Department of Agriculture (USDA) has set an action level for N-nitrosopyrrolidine in fried bacon.[4] In the absence of specific limits for many food products, the principle of ALARA (As Low As Reasonably Achievable) is generally applied.
Conclusion
The occurrence of N-nitrosamines in the food supply chain remains a critical area of research for food scientists, toxicologists, and regulatory agencies. Continuous monitoring of N-nitrosamine levels in a wide variety of food and beverage products is essential for assessing human exposure and mitigating potential health risks. Further research into effective mitigation strategies during food processing and a deeper understanding of the complex interplay of factors influencing their formation will be crucial in safeguarding public health. The development and validation of robust and sensitive analytical methods are fundamental to these efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [A comparison of N-nitrosodimethylamine contents in selected meat products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Formation of N-Nitrosamine during Fermentation of Kakdugi -Journal of the Korean Society of Food Science and Nutrition | 학회 [koreascience.kr]
- 11. Evaluation of Nitrite, Ethyl Carbamate, and Biogenic Amines in Four Types of Fermented Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. [Identification and chromatemass- spectrometry quantification of toxic chemicals (N-nitrosamines, phthalates) in baby foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publish.kne-publishing.com [publish.kne-publishing.com]
- 15. waters.com [waters.com]
- 16. The health hazards of nitrosamine contaminants in consumer products | Venair [venair.com]
Methodological & Application
GC-MS/MS Method for the Quantitative Analysis of N-Nitrosopiperidine using N-Nitrosopiperidine-d10 as an Internal Standard
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have set stringent limits for the presence of these impurities in drug substances and products. N-Nitrosopiperidine (NPIP) is a potential nitrosamine impurity that can form in pharmaceutical products containing a piperidine moiety.
This application note provides a detailed and robust Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive and selective quantification of N-Nitrosopiperidine in pharmaceutical matrices. The method utilizes N-Nitrosopiperidine-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation and injection.[2]
Experimental Protocol
Materials and Reagents
-
N-Nitrosopiperidine (NPIP) analytical standard (≥98% purity)
-
Dichloromethane (DCM), GC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Sodium hydroxide (NaOH)
-
Deionized water
-
0.22 µm syringe filters (e.g., PVDF)
Standard Solution Preparation
-
NPIP Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NPIP standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
NPIP-d10 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NPIP-d10 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the NPIP stock solution with dichloromethane to achieve a concentration range of approximately 0.5 to 100 ng/mL. Spike each calibration standard with the NPIP-d10 IS to a final concentration of 20 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization based on the specific drug product matrix.
-
Accurately weigh a portion of the ground tablet powder or drug substance equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add 10 mL of 1 M NaOH solution to the tube.
-
Vortex the tube for 1 minute and then shake for a minimum of 5 minutes to ensure complete dissolution or suspension of the sample.
-
Add 2.0 mL of dichloromethane containing the NPIP-d10 internal standard (at a concentration to achieve a final concentration of approximately 20 ng/mL in the organic extract) to the suspension.
-
Vortex for 1 minute and then shake for at least 5 minutes to facilitate the extraction of NPIP into the organic phase.
-
Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a Pasteur pipette.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for your specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 25°C/min to 240°C, hold for 5 min |
| GC Column | Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-MS/MS analysis of N-Nitrosopiperidine.
Table 1: MRM Transitions for N-Nitrosopiperidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| N-Nitrosopiperidine (NPIP) | 114 | 84 | 10 | Quantifier |
| N-Nitrosopiperidine (NPIP) | 114 | 56 | 15 | Qualifier |
| This compound (IS) | 124 | 94 | 10 | Quantifier |
| This compound (IS) | 124 | 64 | 15 | Qualifier |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/g |
| Limit of Quantitation (LOQ) | < 3 ng/g |
| Recovery | 80 - 120% |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of N-Nitrosopiperidine.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. ð-Nitrosopiperidine (NPIP) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11195-1.2 [isotope.com]
- 2. ez.restek.com [ez.restek.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Determination of N-Nitrosopiperidine-d10 in Water Samples by Solid-Phase Extraction and GC-MS/MS
Introduction
N-nitrosamines are a class of compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2] Their presence in drinking water, often as disinfection byproducts from processes like chlorination or chloramination, is a public health concern.[1][3][4] This application note details a robust and sensitive method for the determination of N-Nitrosopiperidine-d10 (NDPIP-d10), an isotopically labeled variant of N-Nitrosopiperidine (NPIP), in various water matrices. The use of a deuterated standard is crucial for accurate quantification, often employed in isotope dilution methods.
The described protocol is based on established methodologies such as U.S. Environmental Protection Agency (EPA) Method 521, which utilizes solid-phase extraction (SPE) followed by analysis with gas chromatography-tandem mass spectrometry (GC-MS/MS).[4][5][6][7] This approach provides the necessary selectivity and sensitivity for detecting trace levels of nitrosamines in water.
Experimental Overview
The methodology involves the extraction and concentration of nitrosamines from water samples using an activated carbon solid-phase extraction cartridge. The analytes are then eluted with an organic solvent, concentrated, and analyzed by GC-MS/MS. This technique offers high precision and accuracy, with low detection limits.[3][8]
Data Presentation
Table 1: Method Performance for N-Nitrosopiperidine Analysis
| Parameter | Result | Notes |
| Recovery | 80-120% | Typical recovery range for nitrosamines using SPE.[3] |
| Method Detection Limit (MDL) | 0.08-1.7 ng/L | Achievable MDLs for a range of nitrosamines.[3] |
| Limit of Quantification (LOQ) | Typically 3x MDL | Varies depending on instrument sensitivity. |
| Precision (%RSD) | <15% | Demonstrates good method reproducibility.[3] |
Note: The values presented are typical performance data for nitrosamine analysis and may vary based on the specific instrumentation and laboratory conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound sample preparation.
Detailed Protocols
Sample Collection and Preservation
Objective: To collect and preserve water samples to ensure the integrity of the target analytes.
Materials:
-
1 L amber glass bottles with PTFE-lined caps
-
Sodium thiosulfate (or other dechlorinating agent)
-
Reagent water
Protocol:
-
If the water source contains residual chlorine, add a dechlorinating agent such as sodium thiosulfate to the sample bottle before collection.
-
When sampling from a tap, allow the water to run for approximately 2 minutes to flush the system and stabilize the water temperature.[5]
-
Reduce the flow to about 500 mL/min and collect the sample, nearly filling the bottle but leaving a small headspace.[5]
-
If sampling from an open body of water, collect a representative sample.
-
Seal the bottles and store them at 4°C, protected from light.
-
Samples should be extracted within 14 days of collection.[5]
Solid-Phase Extraction (SPE)
Objective: To extract and concentrate this compound from the water sample.
Materials:
-
Automated or manual SPE system
-
Activated coconut charcoal SPE cartridges (e.g., Resprep™ 521 or Supelclean™ ENVI-Carb™)[1]
-
Dichloromethane (DCM), high purity
-
Methanol, high purity
-
Reagent water
-
Nitrogen gas
Protocol:
-
Cartridge Conditioning:
-
Sample Loading:
-
Spike the 0.5 L water sample with the appropriate concentration of this compound and other internal standards.
-
Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[1]
-
-
Cartridge Rinsing and Drying:
-
Elution:
-
Elute the retained analytes from the cartridge with 10 mL of Dichloromethane at a flow rate of 5 mL/min.[1]
-
Collect the eluate in a suitable collection vessel.
-
Sample Concentration
Objective: To concentrate the eluted sample to a final volume suitable for GC-MS/MS analysis.
Materials:
-
Concentration apparatus (e.g., Kuderna-Danish or automated evaporator)
-
Graduated conical centrifuge tubes
Protocol:
-
Transfer the eluate to the concentration apparatus.
-
Carefully concentrate the sample to a final volume of 1 mL.
-
Transfer the concentrated extract to a 2 mL amber autosampler vial with a PTFE-lined cap.
-
Store the extracts at or below -15°C until analysis. Extracts should be analyzed within 28 days.[5]
GC-MS/MS Analysis
Objective: To separate, identify, and quantify this compound in the prepared sample.
Instrumentation:
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)
-
Capillary column suitable for nitrosamine analysis (e.g., Rxi-624Sil MS or similar)
Typical GC-MS/MS Conditions:
-
Injection Mode: Splitless or Large Volume Injection (LVI)[4]
-
Injection Volume: 1-8 µL[4]
-
Carrier Gas: Helium
-
Oven Program: A temperature gradient program suitable for separating the target nitrosamines.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)[6][8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Analysis:
-
Identify and quantify this compound based on its retention time and specific MRM transitions.
-
Use an isotope dilution calibration curve to calculate the concentration of the target analyte in the original water sample.
Conclusion
This application note provides a detailed protocol for the sample preparation and analysis of this compound in water samples. The methodology, based on established techniques like EPA Method 521, offers the necessary sensitivity, selectivity, and reproducibility for the reliable quantification of this and other nitrosamines at trace levels. Adherence to the described procedures for sample collection, preservation, extraction, and analysis is critical for obtaining high-quality data.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater [agris.fao.org]
- 3. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. NEMI Method Summary - 521 [nemi.gov]
- 6. agilent.com [agilent.com]
- 7. Nitrosamines analysis in drinking water using GC/MS/MS for performance equivalent to EPA Method 521 [morressier.com]
- 8. Search Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes: Solid-Phase Extraction (SPE) for N-Nitrosamines with N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[2] Solid-phase extraction (SPE) has emerged as a critical sample preparation technique for the analysis of N-nitrosamines, offering effective cleanup and concentration of these analytes from complex matrices such as drug substances and drug products.[3] The use of a stable isotope-labeled internal standard, such as N-Nitrosopiperidine-d10, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.
These application notes provide a detailed protocol for the solid-phase extraction of various N-nitrosamines from a pharmaceutical matrix, utilizing this compound as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Workflow Overview
The overall analytical workflow for the determination of N-nitrosamines using SPE and LC-MS/MS is a multi-step process designed to ensure accuracy and sensitivity. The key stages involve sample preparation, including the crucial step of spiking with the internal standard, followed by extraction and concentration of the target analytes, and finally, instrumental analysis and data processing.
Experimental Protocols
Materials and Reagents
-
SPE Cartridge: Strong cation-exchange functionalized polymeric sorbent cartridges are often suitable.[4] Alternatively, activated carbon cartridges can be used, particularly for polar analytes from aqueous samples.[5]
-
N-Nitrosamine Standards: Analytical grade standards of target nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NPIP).
-
Internal Standard: this compound (NPIP-d10).
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM, HPLC grade), Water (UHPLC grade), Formic acid (LC-MS grade).
-
Reagents: Ammonium hydroxide.
-
Sample Matrix: Metformin drug substance or powdered tablets are used as a representative example.
Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.
-
Internal Standard Spiking Solution: Dilute the stock solution to a working concentration of 100 ng/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards containing the target N-nitrosamines at concentrations ranging from 0.5 to 100 ng/mL. Spike each calibration standard with the internal standard spiking solution to a final concentration of 20 ng/mL of this compound.
-
Sample Preparation:
-
Accurately weigh 500 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 5 mL of methanol.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., to achieve a final concentration similar to the mid-point of the calibration curve).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Shake the sample for 40 minutes using a mechanical shaker.[1]
-
Centrifuge the sample at 4500 rpm for 15 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.[1]
-
Solid-Phase Extraction Protocol
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the filtered sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities and any remaining drug substance. A subsequent wash with a mild organic solvent may be necessary depending on the matrix.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the retained N-nitrosamines with 4 mL of a suitable solvent. For strong cation-exchange cartridges, an elution solvent of 5% ammonium hydroxide in methanol can be effective. For activated carbon, dichloromethane is a common eluent.[5]
Final Sample Preparation for LC-MS/MS Analysis
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of N-nitrosamines using SPE followed by LC-MS/MS.
Table 1: Method Performance for N-Nitrosamine Analysis
| N-Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| NDMA | 0.5 | 1.0 |
| NDEA | 0.2 | 2.0 |
| NEIPA | 0.3 | 2.0 |
| NDIPA | 0.1 | 2.0 |
| NDPA | 0.1 | 0.5 |
| NDBA | 0.1 | 0.5 |
| NPIP | - | - |
| NMBA | 0.2 | 0.5 |
Data adapted from FDA method for metformin analysis.[1] NPIP data was not included in the source.
Table 2: Recovery Data for Spiked Samples
| N-Nitrosamine | Spiked Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| NDMA | 1.0 | 95.2 | 4.8 |
| NDEA | 1.0 | 98.7 | 3.5 |
| NPIP | 1.0 | 96.5 | 4.2 |
| NDBA | 1.0 | 101.3 | 2.9 |
Representative data based on typical method performance expectations. Actual results may vary. Recoveries for many N-nitrosamines after SPE are often reported to be above 80%.[3][4]
Visualization of N-Nitrosamine Formation
The formation of N-nitrosamines is a chemical process that can occur under specific conditions when a nitrosating agent reacts with a secondary or tertiary amine. Understanding these pathways is crucial for risk assessment and mitigation in drug manufacturing.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Quantification of N-nitrosamines in Processed Meat using N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of potent carcinogenic compounds that can form in various food products, particularly processed meats treated with nitrites and nitrates as preservatives.[1] The formation of these compounds is influenced by several factors, including the concentration of nitrites, pH, temperature, and the presence of secondary amines.[2] Common N-nitrosamines found in processed meats include N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosopiperidine (NPIP), and N-nitrosopyrrolidine (NPYR).[2][3] Due to the health risks associated with N-nitrosamines, accurate and sensitive quantification in food matrices is crucial for regulatory compliance and consumer safety.
This document provides detailed application notes and protocols for the quantification of N-nitrosamines in processed meat samples using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard, N-Nitrosopiperidine-d10, is highlighted to ensure accuracy and precision in the analytical measurements.[4]
Quantitative Data Summary
The following table summarizes the reported concentrations of various N-nitrosamines in different processed meat products. These values have been compiled from multiple studies and are presented to provide a general overview of the expected concentration ranges.
| Processed Meat Product | N-Nitrosamine | Concentration Range (µg/kg) | Analytical Method |
| Cooked Ham | N-nitrosodipropylamine | 1.75 - 34.75 | GC-CI/MS |
| Cooked Ham | N-nitrosopiperidine | 1.50 - 4.26 | GC-CI/MS |
| Various Meat Products | N-nitrosodimethylamine (NDMA) | Mean: 0.85 | GC-MS (CI) |
| Various Meat Products | N-nitrosodiethylamine (NDEA) | Mean: 0.36 | GC-MS (CI) |
| Various Meat Products | N-nitrosopyrrolidine (NPYR) | Mean: 4.14 | GC-MS (CI) |
| Various Meat Products | N-nitrosopiperidine (NPIP) | Mean: 0.98 | GC-MS (CI) |
| Smoked Beef | N-nitroso-thiazolidine-4-carboxylic acid (NTCA) | 501.290 - 4227.492 | LC-MS/MS |
| Smoked Beef | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) | 20.50 - 989.175 | LC-MS/MS |
| Raw Meat | N-nitrosodi-n-butylamine | ≈ 3.0 | UHPLC-HRMS |
| Nitrite/Nitrate Treated Meat | N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosodi-n-butylamine | > 10 | UHPLC-HRMS |
Data sourced from multiple studies.[3][5][6] The limits of detection and quantification varied between studies depending on the analytical method used.
Experimental Protocols
Accurate quantification of N-nitrosamines in complex matrices like processed meat requires robust sample preparation and sensitive analytical instrumentation. The following protocols outline a general workflow from sample preparation to analysis.
Sample Preparation and Extraction
The choice of extraction method depends on the volatility of the target N-nitrosamines. Both volatile and non-volatile N-nitrosamines can be present in processed meats.[2]
a) Materials and Reagents:
-
Processed meat sample (e.g., bacon, sausage, ham)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Phosphate buffer solution (pH 7.0)
-
Sodium sulfate (anhydrous)
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
b) Extraction Protocol (Liquid-Liquid Extraction):
-
Homogenize a representative portion of the processed meat sample (e.g., 10 g).
-
Spike the homogenized sample with a known amount of this compound internal standard solution.
-
Add 20 mL of dichloromethane and homogenize for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the organic (lower) layer.
-
Repeat the extraction of the solid residue with another 20 mL of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.[9]
c) Extraction Protocol (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize 10 g of the meat sample with 10 mL of water.
-
Spike the homogenate with the this compound internal standard.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the acetonitrile (upper) layer for cleanup.
-
For cleanup, pass the extract through a dispersive SPE tube containing appropriate sorbents to remove interfering matrix components.[10]
Analytical Instrumentation
a) Gas Chromatography-Mass Spectrometry (GC-MS/MS):
GC-MS is well-suited for the analysis of volatile N-nitrosamines.[2][11]
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is recommended for its high selectivity and sensitivity.[12][13]
-
Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for analyzing both volatile and non-volatile N-nitrosamines due to its high sensitivity and selectivity.[11][14]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often employed.[5]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (HRMS).[12]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) can be used, with APCI often providing better sensitivity for certain N-nitrosamines.[6]
-
Acquisition Mode: MRM for targeted quantification.
Diagrams
Caption: Experimental workflow for N-nitrosamine quantification.
Caption: Logic of using an internal standard for quantification.
References
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. qascf.com [qascf.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. N-Nitrosopiperidine D10 | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurachem.org [eurachem.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure | Semantic Scholar [semanticscholar.org]
Application of N-Nitrosopiperidine-d10 in the Quantitative Analysis of Tobacco Smoke
Introduction
N-Nitrosopiperidine (NPIP) is a carcinogenic volatile N-nitrosamine found in tobacco smoke.[1][2][3] Accurate and precise quantification of NPIP in tobacco smoke is crucial for assessing the health risks associated with tobacco consumption and for regulatory purposes. The complex matrix of tobacco smoke presents significant analytical challenges, including matrix effects and potential analyte loss during sample preparation. To overcome these challenges, isotope dilution mass spectrometry is a widely accepted and robust analytical technique.[4][5] N-Nitrosopiperidine-d10 (NPIP-d10), a deuterated analog of NPIP, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic analysis, thereby correcting for any variations in the analytical process.[6]
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of N-Nitrosopiperidine in tobacco smoke using gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of N-Nitrosopiperidine and other nitrosamines in tobacco smoke using isotope dilution methods.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| N-Nitrosopiperidine (NPIP) | GC-MS/MS | 0.65 pg/mL | - | [1] |
| N-Nitrosodimethylamine (NDMA) | GC-MS/MS | 2.62 pg/mL | - | [1] |
| N-Nitrosopyrrolidine (NPYR) | GC-MS/MS | 0.25 pg/mL | - | [1] |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | LC-MS/MS | 0.01-0.1 ng/mL | - | [4] |
| N'-nitrosonornicotine (NNN) | LC-MS/MS | 0.01-0.1 ng/mL | - | [4] |
| N'-nitrosoanatabine (NAT) | LC-MS/MS | 0.01-0.1 ng/mL | - | [4] |
| N'-nitrosoanabasine (NAB) | LC-MS/MS | 0.01-0.1 ng/mL | - | [4] |
| Tobacco-Specific Nitrosamines (TSNAs) | GC-MS/MS | 0.023-0.028 ng/cig | 0.077-0.093 ng/cig | [7] |
Table 2: Linearity of Calibration Curves
| Analyte(s) | Method | Calibration Range | Correlation Coefficient (R²) | Reference |
| Tobacco-Specific Nitrosamines (TSNAs) | LC-MS/MS | 0.5-200 ng/mL | >0.99 | [4] |
| Tobacco-Specific Nitrosamines (TSNAs) | LC-MS/MS | 2.5-2500 ng/mL | >0.99 | [5] |
| Tobacco-Specific Nitrosamines (TSNAs) | LC-MS/MS | 0.01-100 ng/mL | >0.99 | [8] |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | GC-MS/MS | 0.5-200 ng/mL | 0.9993 | [9] |
| Tobacco-Specific Nitrosamines (TSNAs) | GC-MS/MS | 0.5-200.0 ng/mL | 0.9996-0.9999 | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for Tobacco Smoke Analysis
This protocol outlines the collection and extraction of nitrosamines from mainstream cigarette smoke.
1. Materials and Reagents:
-
Cigarettes for analysis
-
Smoking machine compliant with ISO 4387
-
This compound (internal standard solution)
-
Extraction solvent (e.g., methylene chloride, aqueous buffer solution)[4][5][9]
-
Glass vials with screw caps
-
Mechanical shaker or ultrasonic bath[10]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
2. Procedure:
-
Smoke Collection:
-
Condition the cigarettes according to standard protocols.
-
Place a Cambridge filter pad in the filter holder of the smoking machine.
-
Smoke the cigarettes according to a standardized smoking regimen (e.g., ISO 4387). Mainstream smoke particulate matter will be collected on the filter pad.[9]
-
-
Extraction:
-
Carefully remove the filter pad from the holder and place it in a glass vial.
-
Spike the filter pad with a known amount of this compound internal standard solution.
-
Add the extraction solvent to the vial (e.g., 10-30 mL of methylene chloride or an aqueous buffer).[8]
-
Seal the vial and agitate for a specified period (e.g., 40-60 minutes) using a mechanical shaker or an ultrasonic bath to ensure complete extraction.[8][10]
-
-
Sample Cleanup (if necessary):
-
Final Preparation:
-
Centrifuge the extract to pellet any remaining particulate matter.
-
Filter the supernatant through a syringe filter into a clean vial for instrumental analysis.
-
The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
-
Protocol 2: GC-MS/MS Analysis of N-Nitrosopiperidine
This protocol provides a general procedure for the instrumental analysis of N-Nitrosopiperidine using GC-MS/MS.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-35ms Ultra Inert).[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (GC-MS/MS).
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[1][7]
-
Injection Mode: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of volatile nitrosamines. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both N-Nitrosopiperidine and this compound. These transitions should be optimized for maximum sensitivity and specificity.
2. Procedure:
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of N-Nitrosopiperidine.
-
Spike each calibration standard with the same constant concentration of this compound internal standard.
-
Analyze the calibration standards by GC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the peak area of N-Nitrosopiperidine to the peak area of this compound against the concentration of N-Nitrosopiperidine.
-
-
Sample Analysis:
-
Inject the prepared tobacco smoke extract into the GC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the pre-determined transitions for the analyte and internal standard.
-
-
Quantification:
-
Integrate the peak areas for N-Nitrosopiperidine and this compound in the sample chromatogram.
-
Calculate the peak area ratio.
-
Determine the concentration of N-Nitrosopiperidine in the sample by using the calibration curve.
-
Visualizations
Caption: Workflow for the analysis of N-Nitrosopiperidine in tobacco smoke.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a quantitative method for the analysis of tobacco-specific nitrosamines in mainstream cigarette smoke using isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. coresta.org [coresta.org]
- 7. Selective determination of tobacco-specific nitrosamines in mainstream cigarette smoke by GC coupled to positive chemical ionization triple quadrupole MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Volatile nitrosamines in cigarette smoke: a new sampling and analytical method | CORESTA [coresta.org]
Application Notes and Protocols for Internal Standard Selection in Trace Level Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for various nitrosamines, necessitating highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[1][2][3]
The use of internal standards (IS) is a critical component of robust analytical methodologies for nitrosamine analysis, particularly when employing mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4] Internal standards are essential for compensating for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of quantitative results.[1][4] This document provides detailed guidance on the selection of appropriate internal standards for trace level nitrosamine analysis, along with comprehensive experimental protocols.
Principles of Internal Standard Selection
The ideal internal standard for nitrosamine analysis is an isotopically labeled (IL) analog of the target analyte.[4] Isotopically labeled internal standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, causing them to co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer.[5] This co-behavior allows for effective correction of analytical variability.
Key considerations for selecting an appropriate internal standard include:
-
Isotopic Labeling: The internal standard should be labeled with stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[6]
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic crosstalk, typically a difference of at least 3 atomic mass units (amu) is recommended.
-
Isotopic Purity: The internal standard should have high isotopic purity to avoid contributing to the analyte signal.[5]
-
Chemical Stability: The isotopic label should be in a stable position within the molecule to prevent exchange with unlabeled atoms. For deuterated standards, it is crucial that the deuterium atoms are not attached to heteroatoms where they could undergo hydrogen-deuterium exchange.[6]
-
Co-elution: The internal standard should co-elute with the analyte or have a very similar retention time.[4]
-
Commercial Availability: The availability of certified reference materials for the selected internal standards is a practical consideration.
While deuterated internal standards are commonly used, there is a preference for ¹⁵N-labeled standards in some cases as they can be chromatographically more optimal and avoid any risk of deuterium-hydrogen exchange.[6]
Recommended Internal Standards and Mass Transitions
The selection of an appropriate internal standard is specific to the nitrosamine being analyzed. The following table summarizes commonly used isotopically labeled internal standards for various nitrosamines and their corresponding precursor and product ions for Multiple Reaction Monitoring (MRM) analysis.
| Nitrosamine Analyte | Abbreviation | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| N-Nitrosodimethylamine | NDMA | NDMA-d6 | 75.1 | 43.1 | [5] |
| NDMA-d6 (IS) | 81.1 | 46.1 | [5] | ||
| N-Nitrosodiethylamine | NDEA | NDEA-d10 | 103.1 | 43.1 | [1] |
| NDEA-d10 (IS) | 113.2 | 48.1 | [1] | ||
| N-Nitrosoethylisopropylamine | NEIPA | NEIPA-d7 | 117.1 | 75.1 | [7] |
| NEIPA-d7 (IS) | 124.2 | 82.2 | [7] | ||
| N-Nitrosodiisopropylamine | NDIPA | NDIPA-d14 | 131.1 | 89.1 | [8] |
| NDIPA-d14 (IS) | 145.2 | 98.2 | [8] | ||
| N-Nitrosodibutylamine | NDBA | NDBA-d18 | 159.2 | 102.1 | [8] |
| NDBA-d18 (IS) | 177.3 | 114.2 | [8] | ||
| N-Nitrosomethyl-4-aminobutyric acid | NMBA | NMBA-d3 | 147.1 | 115.1 | |
| NMBA-d3 (IS) | 150.1 | 118.1 |
Experimental Protocols
The following are generalized protocols for the analysis of trace level nitrosamines using LC-MS/MS and GC-MS/MS. These should be adapted and validated for specific applications and matrices.
LC-MS/MS Protocol
This protocol is a general guideline for the analysis of a variety of nitrosamines in drug substances and products.
4.1.1. Materials and Reagents
-
Reference standards for target nitrosamines
-
Isotopically labeled internal standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Sample dissolution solvent (e.g., dichloromethane, methanol, or water, depending on the sample)[9]
4.1.2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard mix (e.g., NDMA-d6, NDEA-d10, etc.) in a suitable solvent like methanol at a concentration of 1 µg/mL.[8]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the nitrosamine analytes into the sample dissolution solvent. Add a constant volume of the internal standard stock solution to each calibration standard to achieve a final concentration of approximately 30 ppb.[10] Calibration curves typically range from 1 to 100 ppb.[10]
-
Sample Preparation:
-
For water-soluble samples, dissolve a known amount (e.g., 200-1000 mg) in a defined volume of extraction mixture (e.g., 1% formic acid in water).[8]
-
For samples soluble in organic solvents, disperse a known amount (e.g., 500-1000 mg) in a defined volume of the solvent (e.g., dichloromethane).[8]
-
Spike the prepared sample solution with the internal standard mix to the same final concentration as in the calibration standards.
-
Vortex and/or sonicate to ensure complete dissolution and mixing.
-
Filter the final solution through a 0.2 µm syringe filter prior to analysis.[8]
-
4.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column is commonly used for separation (e.g., 150 x 4.6 mm, 2.6 µm).[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 2:8 v/v).[7][11]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the nitrosamines.
-
Flow Rate: 0.4 mL/min.[7]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
GC-MS/MS Protocol
This protocol is suitable for the analysis of volatile nitrosamines.
4.2.1. Materials and Reagents
-
Reference standards for target nitrosamines
-
Isotopically labeled internal standards
-
GC-grade dichloromethane (MeCl₂) or other suitable solvent
-
Sodium hydroxide solution (e.g., 1 M)
4.2.2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standards (e.g., NDMA-d6, NDEA-d10, NDIPA-d14, NDBA-d18) in MeCl₂ at a concentration of 1 µg/mL.[8]
-
Calibration Standards: Prepare a mixed nitrosamine standard solution in MeCl₂ and dilute to create calibration solutions with concentrations ranging from approximately 0.01 to 6.0 ng/mL.[8] Each calibration standard should be fortified with the internal standard mix to a constant concentration (e.g., 3 ng/mL).[8]
-
Sample Preparation:
-
Direct Dispersion: For samples soluble in organic solvents, disperse 500 to 1000 mg of the sample in 5.0 mL of MeCl₂.[8]
-
Liquid-Liquid Extraction: For water-soluble samples, dissolve 200 to 1000 mg of the sample in 8.0 mL of 1 M NaOH solution. Perform a liquid-liquid extraction with 2.0 mL of MeCl₂.[8]
-
Add the internal standard mix to the organic extract.
-
Filter the organic fraction through a 0.2 µm syringe filter into a GC vial.[8]
-
4.2.3. GC-MS/MS Conditions
-
GC System: A gas chromatograph with a suitable injection port (e.g., Split/Splitless or Multi-Mode Inlet).
-
Column: A low- to mid-polarity column suitable for amine analysis.
-
Carrier Gas: Helium.
-
Inlet Temperature: Programmed to ensure efficient transfer of analytes without degradation.
-
Oven Program: A temperature gradient to achieve separation of the target nitrosamines.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. The analysis involves plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. A linear regression is then performed to generate a calibration curve. The concentration of the nitrosamine in the samples is calculated using this curve. The correlation coefficient (R²) for the calibration curve should ideally be ≥0.99.[1]
Visualizations
Caption: Workflow for the selection of an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. cdn.who.int [cdn.who.int]
- 4. google.com [google.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. edqm.eu [edqm.eu]
- 10. shimadzu.com [shimadzu.com]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Nitrosopiperidine using Isotope Dilution Assay with N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine that has been identified as a potent carcinogen in various animal studies.[1][2] It is found in a range of environmental and dietary sources, including tobacco smoke, cured meats, cheese, and certain spices treated with sodium nitrite.[1][3] Human exposure to NPIP is a significant health concern due to its potential carcinogenic effects.[4][5] Accurate and sensitive quantification of NPIP in various matrices is therefore crucial for food safety, environmental monitoring, and toxicological studies.
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying trace-level compounds. This method involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. The isotopically labeled standard, in this case, N-Nitrosopiperidine-d10, is chemically identical to the analyte of interest (NPIP) and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic analysis.[6] By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, accurate quantification can be achieved, compensating for any sample loss during the analytical process. This application note provides a detailed protocol for the quantitative analysis of N-Nitrosopiperidine in various matrices using an isotope dilution assay with this compound as an internal standard, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of the Method
The isotope dilution assay for N-Nitrosopiperidine quantification relies on the addition of a known quantity of this compound to the sample at the beginning of the analytical procedure. Following extraction and cleanup, the sample is analyzed by GC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native NPIP and the deuterated internal standard (NPIP-d10). Since the native analyte and the internal standard co-elute and have the same ionization efficiency, the ratio of their respective signal intensities is directly proportional to the ratio of their concentrations. By using a calibration curve prepared with known concentrations of native NPIP and a fixed concentration of NPIP-d10, the concentration of NPIP in the unknown sample can be accurately determined.
Metabolic Activation of N-Nitrosopiperidine
N-Nitrosopiperidine requires metabolic activation to exert its carcinogenic effects.[7] The primary activation pathway involves the hydroxylation of the carbon atom alpha to the nitroso group, a reaction catalyzed by cytochrome P450 (P450) enzymes, particularly from the CYP2A family.[4][8][9] This hydroxylation results in the formation of an unstable α-hydroxy-N-nitrosopiperidine, which spontaneously decomposes to form electrophilic intermediates.[7] These reactive intermediates can then bind to cellular macromolecules, such as DNA, to form DNA adducts, which can lead to mutations and initiate the process of carcinogenesis.[7][10]
Caption: Metabolic activation pathway of N-Nitrosopiperidine leading to carcinogenesis.
Experimental Protocol
This protocol provides a general framework for the analysis of N-Nitrosopiperidine in a solid matrix (e.g., processed meat). Modifications may be necessary for different sample types.
1. Materials and Reagents
-
N-Nitrosopiperidine (NPIP) standard (purity >98%)
-
This compound (NPIP-d10) internal standard (isotopic purity >99%)[11]
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer solution (pH 7.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts
2. Standard Solution Preparation
-
NPIP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of NPIP standard and dissolve in 10 mL of methanol.
-
NPIP-d10 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of NPIP-d10 and dissolve in 10 mL of methanol.[6]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the NPIP stock solution with dichloromethane to achieve concentrations ranging from 0.1 to 50 ng/mL. Spike each calibration standard with the NPIP-d10 internal standard to a final concentration of 10 ng/mL.
3. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the sample (e.g., 5 g of processed meat).
-
Spiking: Spike the homogenized sample with a known amount of the NPIP-d10 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Extraction: Add 20 mL of dichloromethane to the spiked sample and shake vigorously for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Solvent Collection: Carefully collect the dichloromethane layer.
-
Repeat Extraction: Repeat the extraction process on the remaining sample residue with another 20 mL of dichloromethane.
-
Combine Extracts: Combine the two dichloromethane extracts.
-
Washing: Wash the combined extract with 10 mL of phosphate buffer solution (pH 7.0) to remove interfering compounds.[12]
-
Drying: Dry the organic layer by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
4. Solid Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a silica SPE cartridge with 5 mL of dichloromethane.
-
Loading: Load the concentrated extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a mixture of n-hexane and dichloromethane (1:1, v/v) to remove nonpolar interferences.
-
Elution: Elute the nitrosamines with 10 mL of dichloromethane.
-
Final Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
Reconstitution: Transfer the final extract to an autosampler vial with an insert for GC-MS/MS analysis.
5. GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-1701 (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thickness[13]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Nitrosopiperidine (NPIP): Precursor ion m/z 114, product ions m/z 84, 56
-
This compound (NPIP-d10): Precursor ion m/z 124, product ions m/z 92, 62
-
-
Experimental Workflow
Caption: General experimental workflow for the isotope dilution assay of N-Nitrosopiperidine.
Quantitative Data Summary
The performance of the isotope dilution assay for N-Nitrosopiperidine can be summarized by several key parameters. The following table presents typical quantitative data obtained from various studies.
| Parameter | Value | Reference Matrix | Analytical Method | Citation |
| Limit of Detection (LOD) | 0.15 - 0.37 µg/kg | Processed Meats | GC-MS | [12] |
| Limit of Quantification (LOQ) | 0.50 - 1.24 µg/kg | Processed Meats | GC-MS | [12] |
| Linearity (r²) | ≥ 0.999 | Methylene Chloride | GC-MS/MS | [14] |
| Recovery | 70% - 114% | Spiked Cooked Ham | GC-MS | [12] |
| Instrument Detection Limit (IDL) | 0.28 pg | On-column | GC-MS/MS | [14] |
Conclusion
The isotope dilution assay using this compound as an internal standard provides a robust, sensitive, and accurate method for the quantification of N-Nitrosopiperidine in complex matrices. The detailed protocol and workflow presented in this application note offer a reliable framework for researchers and scientists in the fields of food safety, environmental analysis, and drug development. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, leading to highly reliable quantitative results. This methodology is essential for monitoring human exposure to this potent carcinogen and for ensuring the safety of consumer products.
References
- 1. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-nitrosopiperidine (CHEBI:76324) [ebi.ac.uk]
- 3. skpharmteco.com [skpharmteco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Protocol for the Quantification of N-Nitrosopiperidine in Biological Matrices Using N-Nitrosopiperidine-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopiperidine (NPIP) is a potent carcinogenic compound belonging to the nitrosamine class. Its presence in biological matrices is a significant concern due to its potential health risks. Accurate and sensitive quantification of NPIP in biological samples such as plasma and urine is crucial for toxicological studies, exposure assessment, and in the development of pharmaceuticals where it may arise as a genotoxic impurity. This document provides detailed application notes and protocols for the analysis of NPIP in biological matrices, utilizing N-Nitrosopiperidine-d10 (NPIP-d10) as an internal standard to ensure accuracy and precision. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Analytical Approaches
The determination of NPIP in complex biological matrices requires highly selective and sensitive analytical methods. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the low detection limits necessary for trace-level quantification.[1] The choice between these methods often depends on the volatility of the analyte and the nature of the biological matrix.
This compound is the recommended internal standard for the quantitative analysis of NPIP.[2] Its chemical properties are nearly identical to NPIP, but its increased mass allows for clear differentiation by the mass spectrometer. This co-elution and similar ionization behavior compensate for variations in sample preparation and instrument response, leading to more reliable results.
Metabolic Activation of N-Nitrosopiperidine
N-Nitrosopiperidine requires metabolic activation to exert its carcinogenic effects. The primary pathway for this activation is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A3.[3][4][5] This metabolic process is a critical step in the mechanism of NPIP-induced carcinogenesis.
Experimental Protocols
The following are generalized protocols for the analysis of NPIP in human plasma and urine. It is essential to validate these methods in your laboratory and for your specific application.
Workflow for Sample Analysis
Protocol 1: Analysis of N-Nitrosopiperidine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for nitrosamine analysis in complex matrices.
1. Materials and Reagents
-
N-Nitrosopiperidine (NPIP) analytical standard
-
This compound (NPIP-d10) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or a specialized polymer-based sorbent)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NPIP and NPIP-d10 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare working standards at appropriate concentrations for calibration curves and spiking.
-
Internal Standard Spiking Solution: Prepare a solution of NPIP-d10 in methanol at a concentration that will yield a clear and reproducible signal when added to the samples.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw frozen human plasma samples to room temperature.
-
To 1 mL of plasma, add the NPIP-d10 internal standard solution and vortex briefly.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the NPIP and NPIP-d10 from the cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of NPIP from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| MRM Transitions | NPIP: Precursor ion > Product ion (to be determined) NPIP-d10: Precursor ion > Product ion (to be determined) |
5. Quantitative Data (Example for Pharmaceutical Samples - Adaptable for Biological Matrices with Validation)
The following table presents typical validation parameters for nitrosamine analysis in pharmaceutical samples, which can serve as a target for method validation in biological matrices.
| Parameter | N-Nitrosopiperidine | Reference |
| LOD | 20 ng/g | [6] |
| LOQ | 50 ng/g | [6] |
| Recovery | 80 - 120% | [6] |
| Precision (RSD) | < 20% | [6] |
Protocol 2: Analysis of N-Nitrosopiperidine in Human Urine by GC-MS/MS
This protocol is based on established methods for volatile nitrosamines in urine.[3]
1. Materials and Reagents
-
N-Nitrosopiperidine (NPIP) analytical standard
-
This compound (NPIP-d10) internal standard
-
Dichloromethane (DCM), GC-MS grade
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Human urine
2. Standard Solution Preparation
-
Prepare stock and working solutions of NPIP and NPIP-d10 in dichloromethane as described in Protocol 1.
3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 2 mL of urine in a glass tube, add the NPIP-d10 internal standard solution.
-
Add a suitable volume of 1M NaOH to make the sample alkaline.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane.
-
Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a suitable injection system |
| Column | A mid-polar capillary column (e.g., DB-624 or equivalent) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | Optimized for the separation of NPIP |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| MRM Transitions | NPIP: Precursor ion > Product ion (to be determined) NPIP-d10: Precursor ion > Product ion (to be determined) |
5. Quantitative Data (Example for Urine Samples)
The following data is derived from a study on the analysis of various nitrosamines in human urine.[7]
| Parameter | N-Nitrosopiperidine | Reference |
| LOD | 0.1 - 0.85 ng/mL | [7] |
| LOQ | 0.22 - 2.06 ng/mL | [7] |
| Recovery | 74.3 - 110% | [7] |
| Precision (RSD) | 4 - 10% | [7] |
Conclusion
The protocols outlined provide a robust framework for the quantification of N-Nitrosopiperidine in biological matrices using this compound as an internal standard. The use of LC-MS/MS and GC-MS/MS offers the necessary sensitivity and selectivity for trace-level analysis. It is imperative that these methods are thoroughly validated in the end-user's laboratory to ensure compliance with regulatory standards and to generate reliable data for research and drug development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming matrix effects in N-nitrosamine analysis with N-Nitrosopiperidine-d10
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of N-nitrosamine impurities in pharmaceutical products. It focuses on overcoming matrix effects using N-Nitrosopiperidine-d10 as an internal standard to ensure accurate and reliable results. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of N-nitrosamine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[1] In pharmaceutical analysis, the active pharmaceutical ingredient (API) and various excipients can suppress or enhance the signal of N-nitrosamine impurities, leading to inaccurate quantification.[2] Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix interferences compared to electrospray ionization (ESI).
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS).[3] It is chemically almost identical to its non-labeled counterpart, N-Nitrosopiperidine, and therefore exhibits similar behavior during sample preparation, chromatography, and ionization.[4] By adding a known amount of this compound to each sample, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and improves the accuracy and precision of the results.[2]
Q3: Why is this compound a suitable internal standard?
A3: this compound is an ideal internal standard for several reasons:
-
It co-elutes with or elutes very close to many common N-nitrosamines, ensuring it experiences similar matrix effects.
-
Its mass is different from the native analytes, allowing for distinct detection by the mass spectrometer.
-
As a deuterated compound where the deuterium atoms are attached to carbon, it is generally stable and less prone to hydrogen-deuterium exchange under typical analytical conditions.[3]
Q4: What are the regulatory expectations for controlling N-nitrosamine impurities?
A4: Global regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of N-nitrosamine impurities in pharmaceutical products due to their potential carcinogenic risk.[1][5] These guidelines require manufacturers to perform risk assessments and, where a risk is identified, to conduct confirmatory testing using validated analytical methods to ensure that N-nitrosamine levels do not exceed the acceptable intake (AI) limits.[1]
Troubleshooting Guides
Issue 1: Low Recovery of this compound Internal Standard
Q: My recovery for this compound is consistently below 70%. What are the possible causes and how can I troubleshoot this?
A: Low recovery of the internal standard can lead to inaccurate quantification. Here are some common causes and solutions:
-
Cause: Inefficient Extraction. The sample preparation method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be optimal for this compound in your specific sample matrix.
-
Solution (LLE):
-
Optimize Solvent Polarity: Experiment with different extraction solvents to find one that efficiently extracts both the analytes and the internal standard.[4]
-
Adjust pH: Ensure the pH of the aqueous phase is neutral or slightly acidic to keep the internal standard in its non-ionized, more extractable form.[6]
-
-
Solution (SPE):
-
Select the Correct Sorbent: Ensure the sorbent's retention mechanism is appropriate for this compound.[4]
-
Optimize Wash and Elution Solvents: A wash solvent that is too strong can prematurely elute the internal standard, while an elution solvent that is too weak will result in incomplete elution. Test different solvent strengths to find the optimal balance.[4]
-
-
-
Cause: Hydrogen-Deuterium Exchange. Although less common for carbon-bound deuterium, extreme pH and high temperatures can potentially lead to some exchange with hydrogen atoms from the solvent.[6]
-
Cause: Degradation of the Standard. N-nitrosamines can be sensitive to light and certain chemical conditions.
-
Solution:
-
Protect from Light: Use amber vials and protect solutions from direct light.
-
Freshly Prepare Solutions: Prepare working standards and spike samples shortly before analysis.
-
-
Issue 2: High Background Noise in the Chromatogram
Q: I am observing a high background signal in the mass chromatogram for my N-nitrosamine analytes, which is affecting my limit of detection (LOD). What can I do to reduce it?
A: High background noise can originate from various sources in an LC-MS/MS system. Here's how to troubleshoot:
-
Cause: Contaminated Mobile Phase. Solvents and additives can contain impurities that contribute to background noise.
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives.
-
Test Different Brands: If the problem persists, try a different brand of solvent, as impurity profiles can vary.
-
Freshly Prepare Mobile Phases: Prepare mobile phases daily to minimize contamination.
-
-
-
Cause: System Contamination. The LC-MS system itself can be a source of contamination.
-
Solution:
-
Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Optimize Curtain Gas: Increasing the curtain gas pressure can help prevent contamination from entering the mass spectrometer.[7]
-
-
-
Cause: In-Source Fragmentation or Co-eluting Interferences.
-
Solution:
-
Optimize Cone Voltage: Adjust the cone voltage to minimize in-source fragmentation of matrix components that could produce interfering ions.
-
Improve Chromatographic Separation: Modify the chromatographic method (e.g., gradient, column chemistry) to better separate the analytes from interfering matrix components.[1]
-
-
Issue 3: Poor Peak Shape (Tailing or Splitting)
Q: The chromatographic peaks for my N-nitrosamines and/or this compound are tailing or split. What could be the issue?
A: Poor peak shape can compromise resolution and integration, affecting the accuracy of your results.
-
Cause: Injection Solvent Mismatch. If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: The injection solvent should be as similar as possible to the initial mobile phase composition.[6]
-
-
Cause: Column Overload or Degradation. Injecting too much sample or a degraded column can lead to poor peak shapes.
-
Solution:
-
Reduce Injection Volume: Try injecting a smaller volume of your sample extract.
-
Check Column Performance: If the problem persists, the column may need to be flushed or replaced.[6]
-
-
-
Cause: Secondary Interactions. Interactions between the analytes and active sites on the column or in the flow path can cause peak tailing.
-
Solution:
-
Mobile Phase Additives: The addition of a small amount of a weak acid or base to the mobile phase can sometimes improve peak shape.
-
Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for the analysis of your target compounds.
-
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of N-nitrosamines in pharmaceutical matrices using an internal standard like this compound.
Table 1: Recovery Data for N-Nitrosamines in Different Drug Matrices
| N-Nitrosamine | Drug Matrix | Spiked Concentration (ng/mL) | Recovery (%) | Reference |
| NDMA | Valsartan | 0.4 - 1.1 | 92.3 - 105.4 | [8] |
| NDEA | Valsartan | 0.4 - 1.1 | 93.1 - 106.2 | [8] |
| NMBA | Valsartan | 0.4 - 1.1 | 91.7 - 104.9 | [8] |
| NEIPA | Valsartan | 0.4 - 1.1 | 92.5 - 105.8 | [8] |
| MNP | Rifampin | 0.05 ppm | 70 - 130 | [9] |
| CPNP | Rifapentine | 0.05 ppm | 70 - 130 | [9] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for N-Nitrosamines
| N-Nitrosamine | Drug Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NDMA | Valsartan | 0.2 | 0.4 | [10] |
| NDEA | Valsartan | 0.2 | 0.4 | [10] |
| NMBA | Valsartan | 0.2 | 0.4 | [10] |
| NEIPA | Valsartan | 0.2 | 0.4 | [10] |
| All 6 Nitrosamines | Valsartan | 0.5 ppb | 1.5 ppb | [11] |
| NDMA | Metformin | - | 3 | [12] |
Experimental Protocols
Protocol 1: Analysis of N-Nitrosamines in Valsartan Drug Product
This protocol is a generalized example based on published methods.[8][10]
-
Preparation of Standards:
-
Prepare individual stock solutions of each N-nitrosamine and this compound in methanol.
-
Prepare a mixed working standard solution containing all analytes and the internal standard by diluting the stock solutions.
-
Create a series of calibration standards by spiking the mixed working standard into a blank matrix solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the ground valsartan tablet powder equivalent to the maximum daily dose (e.g., 320 mg).[8]
-
Add a known volume of a solution containing this compound.
-
Add 5 mL of methanol, vortex for 1 minute, and sonicate for 5 minutes.[8]
-
Add another 5 mL of methanol, vortex for 2 minutes, and sonicate for 5 minutes.[8]
-
Centrifuge the sample at 2,050 g for 7 minutes.[8]
-
Filter the supernatant through a 0.45 µm filter into an autosampler vial.[8]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 50 mm x 3.0 mm, 2.7 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes from the API.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: APCI or ESI (positive mode)
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor/product ion transitions for each analyte and the internal standard.
-
Protocol 2: Analysis of N-Nitrosodimethylamine (NDMA) in Metformin Drug Product
This protocol is a generalized example based on published methods.[13][14]
-
Preparation of Standards:
-
Prepare stock solutions of NDMA and this compound (or another suitable deuterated NDMA standard like NDMA-d6) in methanol.
-
Prepare working standards and calibration curves as described in Protocol 1.
-
-
Sample Preparation:
-
Crush a sufficient number of metformin tablets to obtain a powder with a target concentration of 100 mg/mL of API in methanol.[13]
-
Transfer the powder to a centrifuge tube and add the appropriate volume of methanol containing a known amount of the internal standard.
-
Vortex the mixture for 1 minute.
-
Shake the sample for 40 minutes using a mechanical shaker.[13]
-
Centrifuge the sample at 4500 rpm for 15 minutes.[13]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[13]
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Phenyl reverse-phase column (e.g., Thermo Scientific Hypersil GOLD Phenyl)[15]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient for the separation.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 10 - 50 µL[15]
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Source: HESI or APCI (positive mode)
-
Detection Mode: MRM or high-resolution accurate mass (HRAM) monitoring.
-
Visualizations
Caption: General workflow for N-nitrosamine analysis.
Caption: Overcoming matrix effects with an internal standard.
Caption: Troubleshooting decision tree for N-nitrosamine analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 👨💻 Quantitative Analysis of N-Nitrosodimethylamine in Metformin HCl by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. fda.gov [fda.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing N-Nitrosopiperidine-d10 Recovery in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of N-Nitrosopiperidine-d10 during analysis of complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterated form of N-Nitrosopiperidine (NPIP), a potential carcinogen. In analytical chemistry, it serves as an internal standard (ISTD) for the quantification of NPIP and other nitrosamines.[1] Because its chemical and physical properties are nearly identical to the non-deuterated form, it experiences similar effects during sample preparation and analysis. However, its increased mass allows it to be distinguished by mass spectrometry. This allows for accurate quantification by correcting for analyte losses during extraction and for matrix effects that can suppress or enhance the instrument's signal.[2]
Q2: We are observing consistently low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound can stem from several factors:
-
Suboptimal Extraction: The chosen extraction method may not be efficient for the specific sample matrix. This can be due to incorrect solvent choice, pH, or inadequate mixing.
-
Matrix Effects: Complex sample matrices, such as processed meats or pharmaceutical formulations, contain numerous components that can interfere with the extraction process and suppress the signal in the mass spectrometer.[3]
-
Analyte Degradation: N-Nitrosopiperidine, and by extension its deuterated analog, can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.
-
Procedural Losses: Analyte can be lost through adsorption to labware, incomplete phase separation during liquid-liquid extraction, or evaporation of volatile nitrosamines if samples are not handled properly.
Q3: How can we minimize matrix effects when analyzing for this compound?
A3: Mitigating matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Employing a robust sample preparation method like Solid-Phase Extraction (SPE) or dispersive Solid-Phase Extraction (d-SPE) can remove a significant portion of interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method to ensure that this compound is well-separated from co-eluting matrix components is critical.
-
Use of an Appropriate Internal Standard: Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects.
Q4: What are the ideal storage conditions for this compound standards and samples?
A4: To ensure the stability of this compound, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Samples awaiting analysis should also be stored at low temperatures and protected from light to prevent degradation. It is advisable to process samples as soon as possible after collection.
Troubleshooting Guides
Low Recovery During Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Polarity | Test extraction solvents with different polarities (e.g., dichloromethane, ethyl acetate). | The polarity of the extraction solvent should be well-matched with the target analyte to ensure efficient partitioning from the aqueous phase to the organic phase. |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the sample. For nitrosamines, a neutral to slightly basic pH is often optimal for extraction. | The charge state of the analyte and interfering compounds can be manipulated by adjusting the pH, thereby improving extraction efficiency. |
| Insufficient Phase Separation | Centrifuge samples at a higher speed or for a longer duration. | This ensures a clean separation of the aqueous and organic layers, preventing loss of the organic phase containing the analyte. |
| Inadequate Mixing | Increase vortexing time or use a mechanical shaker. | Thorough mixing is essential to maximize the surface area contact between the two phases, facilitating the transfer of the analyte into the organic solvent. |
Poor Performance in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent Material | Test SPE cartridges with different sorbent chemistries (e.g., C18, graphitic carbon). | The choice of sorbent depends on the analyte's properties and the matrix composition. A mismatch can lead to poor retention or elution. |
| Analyte Breakthrough | Analyze the wash eluate to check for the presence of the analyte. If present, use a weaker wash solvent or a stronger sorbent. | This indicates that the analyte is not being sufficiently retained on the SPE cartridge during the washing step. |
| Incomplete Elution | Analyze the SPE cartridge after elution to check for remaining analyte. If present, use a stronger elution solvent or increase the elution volume. | This suggests that the elution solvent is not strong enough to desorb the analyte from the sorbent. |
| Clogged Cartridge | Centrifuge or filter the sample prior to loading onto the SPE cartridge. | Particulates in the sample can clog the SPE frit, leading to inconsistent flow rates and poor recovery. |
Quantitative Data Summary
The following tables summarize reported recovery data for N-Nitrosopiperidine (NPIP) in various complex matrices using different analytical methodologies. The use of this compound as an internal standard is expected to yield comparable recovery rates.
Table 1: Recovery of N-Nitrosopiperidine in Processed Meat
| Extraction Method | Analytical Method | Spiking Level | Recovery (%) | Reference |
| Dichloromethane Extraction | GC-CI/MS | 10 µg/kg | 70-114 | [5][6] |
| Dichloromethane Extraction | GC-CI/MS | 100 µg/kg | 70-114 | [5][6] |
| Acetonitrile with Formic Acid | LC-MS/MS | 50 µg/kg | Not specified, but method was optimized from this | [7] |
Table 2: Recovery of N-Nitrosopiperidine in Pharmaceutical Samples (Sartans)
| Extraction Method | Analytical Method | Spiking Level | Recovery (%) | Reference |
| Methanol/Water Extraction | LC-MS/MS | 5.0 ng/mL | 80-120 (Intra-day) | [8][9] |
| Methanol/Water Extraction | LC-MS/MS | 25.0 ng/mL | 80-120 (Intra-day) | [8][9] |
| Methanol/Water Extraction | LC-MS/MS | 50.0 ng/mL | 80-120 (Intra-day) | [8][9] |
| Methanol/Water Extraction | LC-MS/MS | 5.0 - 50.0 ng/mL | 80-120 (Inter-day) | [8][9] |
Experimental Protocols
Protocol 1: Extraction of N-Nitrosopiperidine from Processed Meat
This protocol is adapted from methodologies described for the analysis of nitrosamines in meat products.[5][6]
-
Sample Homogenization: Homogenize 10 g of the meat sample.
-
Internal Standard Spiking: Spike the homogenized sample with a known concentration of this compound solution.
-
Extraction:
-
Add 50 mL of dichloromethane to the sample in a centrifuge tube.
-
Vortex or shake vigorously for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Carefully transfer the dichloromethane (bottom layer) to a clean tube.
-
Add 25 mL of a phosphate buffer solution (pH 7.0).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Final Preparation:
-
Transfer the dichloromethane layer to an evaporation flask.
-
Concentrate the extract to 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC or LC vial for analysis.
-
Protocol 2: Extraction of N-Nitrosopiperidine from Pharmaceutical Tablets
This protocol is based on methods developed for the analysis of nitrosamines in sartan drug products.[8][9]
-
Sample Preparation: Grind a sufficient number of tablets to obtain a fine powder.
-
Weighing and Spiking:
-
Accurately weigh 250 mg of the ground tablet powder into a 15 mL centrifuge tube.
-
Add 250 µL of the this compound internal standard solution.
-
Add 250 µL of methanol.
-
-
Extraction:
-
Sonicate the mixture for 5 minutes.
-
Add 4.5 mL of deionized water and sonicate for another 5 minutes.
-
Centrifuge the sample at 3000 x g for 5 minutes.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.
-
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. food.dtu.dk [food.dtu.dk]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Troubleshooting low signal intensity for N-Nitrosopiperidine-d10 in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for N-Nitrosopiperidine-d10 (NPIP-d10) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weak or no signal for my this compound internal standard. What are the potential causes and solutions?
A1: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low NPIP-d10 Signal
Caption: Troubleshooting workflow for low this compound signal in GC-MS.
Q2: What are the optimal GC-MS/MS parameters for this compound analysis?
A2: Optimizing GC-MS/MS parameters is crucial for achieving good sensitivity. Nitrosamines can be labile, and a "softer" ionization can reduce fragmentation and enhance the signal of the precursor ion.[1] Below are recommended starting parameters that should be further optimized for your specific instrument and matrix.
Table 1: Recommended GC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injector Temperature | 220 °C (or lower if degradation is observed) | Prevents thermal degradation of labile nitrosamines.[2] |
| Liner | Deactivated, single taper with glass wool | Minimizes active sites that can cause analyte degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| GC Column | ||
| Column Type | e.g., Agilent J&W DB-1701 (30 m x 0.25 mm, 1.0 µm) | Mid-polarity column suitable for nitrosamine separation.[3] |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | Provides good separation of various nitrosamines.[3] |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 40 eV (instead of the standard 70 eV) | Reduces excessive fragmentation of the parent ion, increasing its abundance.[1] |
| MS Source Temperature | ~230 °C | Standard source temperature for many applications. |
| Quadrupole Temperature | ~150 °C | Standard quadrupole temperature. |
| Dwell Time | 100 ms | A good starting point to ensure sufficient data points across the peak.[3] |
Table 2: Example SRM Transitions for N-Nitrosopiperidine (NPIP) and this compound (NPIP-d10)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrosopiperidine (NPIP) | 114 | 84 | 10 |
| N-Nitrosopiperidine (NPIP) | 114 | 56 | 15 |
| This compound (NPIP-d10) | 124 | 92 | 10 |
| This compound (NPIP-d10) | 124 | 62 | 15 |
Note: Collision energies should be optimized for your specific instrument. The values provided are typical starting points.
Q3: How can I minimize matrix effects that may be suppressing the NPIP-d10 signal?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4] Effective sample preparation is key to mitigating these effects.
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects in GC-MS analysis.
A robust sample preparation protocol involving extraction and cleanup is highly recommended. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used to remove interfering matrix components.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Nitrosamines in Water-Soluble Drug Products
This protocol is adapted for drug products that are soluble in aqueous solutions.[3]
-
Sample Preparation: Weigh an appropriate amount of the ground drug product (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube.
-
Dissolution: Add 8.0 mL of a 1 M NaOH solution in water to the tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Vortexing: Vortex the sample for 1 minute to ensure complete dissolution.
-
Extraction: Add 2.0 mL of dichloromethane (MeCl2) to the tube.
-
Shaking: Shake the tube vigorously for at least 5 minutes to facilitate the extraction of nitrosamines into the organic layer.
-
Centrifugation: Centrifuge the sample at approximately 10,000 g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial.
-
Analysis: Analyze the extract by GC-MS/MS.
Protocol 2: Direct Dilution for Nitrosamines in Organic-Soluble Drug Products
This protocol is suitable for drug products that are soluble in organic solvents.[3]
-
Sample Preparation: Weigh an appropriate amount of the drug substance or product (e.g., 500 to 1,000 mg) into a 15 mL centrifuge tube.
-
Dissolution: Add 5.0 mL of dichloromethane (MeCl2) to the tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Vortexing: Vortex the sample until the drug product is completely dissolved.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a clean GC vial.
-
Analysis: Analyze the filtrate by GC-MS/MS.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should validate all methods and protocols for their specific applications and matrices.
References
Preventing contamination in N-nitrosamine trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting contamination during N-nitrosamine trace analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during N-nitrosamine analysis, leading to contamination or inaccurate results.
Question: I am observing background N-nitrosamine peaks in my blank injections. What are the potential sources and how can I eliminate them?
Answer:
Background N-nitrosamine peaks in blank injections are a common issue and can originate from several sources. A systematic approach is necessary to identify and eliminate the source of contamination.
Potential Sources and Mitigation Strategies:
-
Solvents and Reagents: Solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and triethylamine can contain trace-level amine impurities that may react to form N-nitrosamines.[1] Similarly, reagents like sodium nitrite are common precursors.[2][3]
-
Troubleshooting Steps:
-
Source high-purity solvents and reagents specifically tested for low nitrosamine content.
-
Test new batches of solvents and reagents for N-nitrosamine contamination before use.
-
If possible, substitute solvents and reagents known to be potential sources of contamination.
-
Filter all solvents and mobile phases through a 0.22 µm filter before use.
-
-
-
Laboratory Glassware and Consumables: Glassware, pipette tips, vials, and caps can be a significant source of contamination if not properly cleaned or if they are made of materials that can leach nitrosamines or their precursors.
-
Troubleshooting Steps:
-
Implement a rigorous glassware cleaning protocol specifically for N-nitrosamine analysis (see detailed protocol below).
-
Use consumables, such as vials and caps, that are certified to be free of N-nitrosamines.
-
Rinse all glassware and consumables with a high-purity solvent immediately before use.
-
-
-
Laboratory Environment: The laboratory air can contain volatile or semi-volatile amines and nitrogen oxides, which can deposit on surfaces and lead to N-nitrosamine formation.
-
Troubleshooting Steps:
-
Ensure good laboratory ventilation.
-
Minimize the storage of amine-containing reagents in the open laboratory.
-
Regularly wipe down laboratory surfaces with a suitable cleaning agent.
-
-
-
Cross-Contamination: Contamination can be carried over from previous analyses or from other experiments being conducted in the same laboratory.[1][3]
-
Troubleshooting Steps:
-
Dedicate a specific set of glassware and equipment for N-nitrosamine trace analysis.
-
Thoroughly clean all equipment between analyses.
-
Avoid preparing high-concentration standards in the same area where trace-level samples are being prepared.
-
-
Question: My N-nitrosamine recovery is inconsistent or low. What could be the cause?
Answer:
Inconsistent or low recovery of N-nitrosamines can be attributed to several factors during sample preparation and analysis.
Potential Causes and Solutions:
-
Sample Preparation: The choice of extraction solvent and technique is critical for efficient recovery. The sample matrix can also interfere with the extraction process.[4]
-
Troubleshooting Steps:
-
Optimize the sample extraction procedure by testing different solvents and extraction methods (e.g., solid-phase extraction, liquid-liquid extraction).[5]
-
Use a sample preparation workflow that includes spiking, extraction, sonication, centrifugation, and filtration to improve recovery and reduce matrix effects.[4]
-
For complex matrices, consider using a more selective sample clean-up technique.
-
-
-
Analyte Instability: N-nitrosamines can be sensitive to light and high temperatures. Degradation during sample preparation or storage can lead to low recovery.
-
Troubleshooting Steps:
-
Protect samples and standards from light by using amber vials or by wrapping them in aluminum foil.
-
Store samples and standards at low temperatures (e.g., 4°C) and for the shortest possible time before analysis.
-
Avoid high temperatures during sample preparation steps like solvent evaporation.
-
-
-
In-situ Formation during Analysis: The analytical conditions themselves can sometimes lead to the formation of N-nitrosamines, resulting in artificially high or variable results.[6][7] This is a particular concern with GC-MS analysis due to the high temperatures of the inlet.[6]
-
Troubleshooting Steps:
-
For LC-MS analysis, optimize the source conditions (e.g., temperature, gas flows) to minimize the potential for in-source formation.
-
For GC-MS analysis, use a lower inlet temperature if possible without compromising chromatographic performance.
-
Consider adding a scavenger, such as ascorbic acid or alpha-tocopherol (Vitamin E), to the sample to inhibit the formation of N-nitrosamines during analysis.[6][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of N-nitrosamine contamination in a laboratory setting?
A1: The most common sources of N-nitrosamine contamination in a laboratory setting include:
-
Solvents and Reagents: Impurities in solvents like DMF, DMA, and triethylamine, as well as the presence of nitrosating agents like sodium nitrite.[1][2]
-
Contaminated Raw Materials: Starting materials, intermediates, and recovered solvents used in synthesis can be contaminated with N-nitrosamines or their precursors.[1][3][9]
-
Manufacturing and Analytical Processes: Certain reaction conditions, such as high temperatures and acidic environments, can promote the formation of N-nitrosamines.[1][9] The analytical process itself can also contribute to artifactual formation.[6]
-
Packaging Materials: Leaching from rubber stoppers, gaskets, and other plastic packaging materials can introduce N-nitrosamines into samples.[1][2]
-
Cross-Contamination: Carryover from previously analyzed samples or from other activities in the laboratory.[1][3]
-
Laboratory Environment: Volatile amines and nitrogen oxides in the laboratory air can contaminate samples and surfaces.
-
Cleaning Procedures: Inadequate cleaning of glassware and equipment, or the use of cleaning agents containing amines, can lead to contamination.[1]
Q2: How can I prevent the formation of N-nitrosamines during sample preparation and analysis?
A2: To prevent the in-situ formation of N-nitrosamines:
-
Control pH: Avoid highly acidic conditions during sample preparation where possible, as this can favor nitrosation reactions.[1]
-
Use Scavengers: The addition of antioxidants like ascorbic acid or alpha-tocopherol (Vitamin E) to the sample can effectively inhibit the reaction between amines and nitrosating agents.[6][8]
-
Optimize Analytical Conditions: For GC-MS, use the lowest possible inlet temperature that still allows for good chromatographic performance. For LC-MS, optimize source parameters to minimize in-source formation.[6]
-
Minimize Heat and Light Exposure: Protect samples from heat and light to prevent degradation and potential formation of N-nitrosamines.
Q3: What is a reliable cleaning procedure for glassware used in N-nitrosamine trace analysis?
A3: A multi-step cleaning procedure is recommended to ensure glassware is free from N-nitrosamine contamination.[10]
Experimental Protocol: Glassware Cleaning for N-Nitrosamine Trace Analysis
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.[11]
-
Detergent Wash (if necessary for heavy contamination): For heavily contaminated glassware, wash with a laboratory-grade, phosphate-free detergent solution under high heat and pressure.[10][11] Avoid general detergents for regular cleaning.[10]
-
Solvent Rinse: Rinse the glassware thoroughly with an appropriate organic solvent (e.g., acetone or methanol) to remove organic residues.
-
Acid Rinse: Soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution for at least 30 minutes to remove any trace metal ions and other acid-soluble contaminants.[11][12]
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove the acid.
-
Deionized Water Rinse: Rinse the glassware at least 3-4 times with high-purity deionized water.[11][13]
-
Final Solvent Rinse: Perform a final rinse with a high-purity solvent that will be used in the analysis (e.g., methanol or acetonitrile).[10]
-
Drying: Air-dry the glassware in a clean environment, such as a dedicated fume hood, to prevent re-contamination.[10][13] Avoid using paper towels or forced air, which can introduce fibers and other impurities.[13]
Q4: What are the acceptable intake limits for common N-nitrosamines?
A4: Regulatory agencies like the FDA and EMA have established acceptable intake (AI) limits for several common N-nitrosamines in drug products. These limits are based on a lifetime cancer risk. The ICH M7(R1) guideline provides a framework for these limits, with a general Threshold of Toxicological Concern (TTC) for mutagenic impurities.[14]
| N-Nitrosamine | Abbreviation | Acceptable Intake (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
Note: These values are subject to change based on updated regulatory guidance. Always refer to the latest guidelines from the relevant authorities.
Visualizations
Caption: Troubleshooting workflow for identifying the source of background N-nitrosamine contamination.
Caption: Simplified pathway illustrating the formation of N-nitrosamines from precursors under favorable conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential sources for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 4. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. filab.fr [filab.fr]
- 6. cambrex.com [cambrex.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. resolian.com [resolian.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Cleaning procedure for glassware used in the analysis of nitrosamines for LC-MS/MS - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. watersciences.unl.edu [watersciences.unl.edu]
- 12. pharmabeginers.com [pharmabeginers.com]
- 13. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. Nitrosamines Impurity Challenges [qualityexecutivepartners.com]
Technical Support Center: Enhancing Chromatographic Resolution for N-Nitrosamine Isomers
Welcome to the Technical Support Center for N-nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic separation of N-nitrosamine isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing two peaks for a single, asymmetrical N-nitrosamine standard in my chromatogram?
A1: The observation of two peaks for a single asymmetrical N-nitrosamine is often due to the presence of rotational isomers, also known as rotamers or conformers (E/Z or syn/anti isomers).[1][2][3] This phenomenon arises from the restricted rotation around the N-N bond, leading to two stable conformers that can be separated under certain chromatographic conditions.[1][2][3] The relative ratio of these two peaks can be influenced by factors such as temperature and the specific analytical method employed.[1][4]
Q2: What is the primary challenge in separating N-nitrosamine isomers?
A2: The primary challenge lies in the structural similarity of the isomers, which can include enantiomers (chiral isomers) and diastereomers (E/Z or syn/anti isomers).[5] These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution is crucial for accurate quantification, especially when one isomer is significantly more toxic than the other.[6]
Q3: Which type of chromatography is best suited for N-nitrosamine isomer analysis?
A3: Both Liquid Chromatography (LC) and Gas Chromatography (GC), typically coupled with mass spectrometry (MS), are widely used.[7][8][9]
-
LC-MS/MS is versatile and suitable for a broad range of nitrosamines, including non-volatile and thermally labile compounds.[8]
-
GC-MS/MS is well-suited for volatile nitrosamines like NDMA and NDEA.[7][10]
-
Supercritical Fluid Chromatography (SFC-MS/MS) has shown promise for the separation of both chiral (R/S) and geometric (E/Z) isomers of N-nitrosamines like N'-nitrosonornicotine (NNN).[5]
Q4: How critical is column selection for achieving adequate resolution?
A4: Column selection is paramount for successful N-nitrosamine isomer separation.[11] The choice of stationary phase dictates the selectivity of the separation. While standard C18 columns are widely used, alternative chemistries often provide superior resolution for isomers.[11] For chiral separations, a chiral stationary phase (CSP) is necessary.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of N-nitrosamine isomers.
Problem 1: Poor or No Resolution Between Isomer Peaks
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase may not have sufficient selectivity for the isomers.
-
Solution: Screen different column chemistries. For general nitrosamines, consider columns with alternative selectivities to C18, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which can offer beneficial π-π interactions.[11] For polar nitrosamines, columns like InertSustain AQ-C18 or those with porous graphitic carbon can provide enhanced retention and separation.[11][12] For chiral isomers, a chiral stationary phase is essential.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts resolution.
-
Solution: Methodically optimize the mobile phase. Vary the gradient slope and the organic solvent (e.g., acetonitrile vs. methanol). The addition of small amounts of acid, like formic acid, is common in reversed-phase LC to improve peak shape.[13] For challenging separations, explore different mobile phase additives.
-
-
Inadequate Temperature Control: Column temperature affects retention times and can influence the resolution of conformers.[4][14]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Active sites on the silica backbone of the column can cause peak tailing.
-
Solution: Use a highly inert and end-capped column. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce tailing.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Incompatibility of Sample Solvent with Mobile Phase: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Problem 3: Low Sensitivity / Inadequate Limits of Detection (LOD)
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometer (MS) Parameters: Incorrect MS settings can drastically reduce sensitivity.
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes.
-
Inefficient Ionization: The choice of ionization source can impact sensitivity.
-
Solution: For many low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity than Electrospray Ionization (ESI).[18]
-
Experimental Protocols & Data
Table 1: HPLC and SFC Methodologies for N-Nitrosamine Isomer Separation
| Parameter | HPLC Method for General Nitrosamines | SFC-MS/MS Method for NNN Enantiomers/Isomers[5] | Chiral LC-MS/MS for NNN Enantiomers[6] |
| Column | Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm | Chiral column (specifics optimized in study) | Chiral Stationary Phase Column |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Supercritical CO2 | Not specified |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Co-solvent (e.g., Methanol) | Not specified |
| Gradient | 2.5% B held for 0.5 min, then to 95% B in 4.5 min | Optimized gradient | Isocratic or gradient |
| Flow Rate | 0.5 mL/min | Optimized for SFC | Not specified |
| Column Temp. | 90 °C | Optimized for separation | Not specified |
| Detection | UV, 230 nm | Tandem Mass Spectrometry (MS/MS) | Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry |
| Run Time | 10 min | 5 min | ~25 min |
Detailed Protocol: General N-Nitrosamine Separation by HPLC-UV
This protocol is based on a method for the separation of six common nitrosamines.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 100 µL of trifluoroacetic acid (TFA) to 100 mL of HPLC-grade water.
-
Mobile Phase B: Add 100 µL of TFA to 100 mL of HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.
-
Gradient:
-
0.00 - 0.50 min: 2.5% B
-
0.50 - 5.00 min: Ramp to 95% B
-
5.00 - 7.00 min: Hold at 95% B
-
7.01 - 10.00 min: Return to 2.5% B and equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Injection Volume: 5 µL
-
Detector: UV at 230 nm
-
-
Sample Preparation:
-
Prepare stock solutions of N-nitrosamine standards in methanol.
-
Dilute the stock solutions to the desired concentration using Mobile Phase A.
-
Visual Guides
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General experimental workflow for N-nitrosamine analysis.
References
- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. anchem.pl [anchem.pl]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. filab.fr [filab.fr]
- 11. benchchem.com [benchchem.com]
- 12. glsciences.com [glsciences.com]
- 13. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 16. pjoes.com [pjoes.com]
- 17. pmda.go.jp [pmda.go.jp]
- 18. waters.com [waters.com]
Reducing ion suppression for N-Nitrosopiperidine-d10 in LC-MS
Welcome to the Technical Support Center for the LC-MS analysis of N-Nitrosopiperidine-d10. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating ion suppression during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] It is a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[2]
Q2: How does a deuterated internal standard like this compound help address ion suppression?
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[3] They are chemically and physically almost identical to the non-deuterated analyte and are expected to co-elute and experience the same degree of ion suppression.[3] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain consistent even if both are affected by ion suppression, thus correcting for the signal loss and improving data accuracy.[3][4]
Q3: Can this compound fail to compensate for ion suppression? If so, why?
Yes, in some cases, a deuterated internal standard may not perfectly correct for ion suppression.[2] This is often due to "differential matrix effects."[2] The primary reason is a slight difference in retention time between the analyte and the deuterated internal standard, known as the "isotope effect."[3] The substitution of hydrogen with deuterium can slightly alter the molecule's properties, causing it to elute at a slightly different time on a reversed-phase column.[2][5] If this time difference is significant, the analyte and the internal standard may elute into regions with different co-eluting matrix components, leading to varying degrees of ion suppression and inaccurate results.[3][5]
Q4: How can I determine if ion suppression is occurring in my this compound assay?
A common and effective method is the post-column infusion experiment.[3][6] This technique involves continuously infusing a standard solution of this compound into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[3][6] A blank matrix sample is then injected. A dip in the otherwise stable baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[3][6]
Troubleshooting Guides
A systematic approach is crucial for effectively diagnosing and resolving ion suppression. The following guides provide a logical workflow to address common issues encountered during the LC-MS analysis of this compound.
Guide 1: Diagnosing and Quantifying Ion Suppression
Issue: You are observing a lower-than-expected signal, poor reproducibility, or inconsistent results for this compound.
Actionable Steps:
-
Initial Assessment: Review your chromatograms for common signs of ion suppression, such as poor peak shape, decreased peak area, and inconsistent retention times.
-
Qualitative Assessment (Post-Column Infusion): Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring. A significant dip in the baseline signal of the infused this compound standard upon injection of a blank matrix extract confirms the presence and retention time of interfering components.[3][6]
-
Quantitative Assessment (Matrix Effect Calculation): Quantify the extent of ion suppression by comparing the signal response of this compound in a neat solution (mobile phase) versus a post-extraction spiked matrix sample.[6]
Caption: Workflow for Diagnosing Ion Suppression.
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed and quantified, the following strategies can be employed to minimize its impact on your this compound analysis.
A. Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[7]
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and removing phospholipids and salts that are common sources of ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts but may have lower recovery for certain analytes.[8]
-
Protein Precipitation: A simpler method, but often results in less clean extracts compared to SPE or LLE.[8]
B. Optimize Chromatographic Conditions
-
Change Mobile Phase Composition: Modifying the organic solvent (e.g., methanol to acetonitrile) or the aqueous phase pH can alter the elution profile of interfering matrix components relative to this compound.[1]
-
Adjust Gradient Profile: A shallower gradient can improve the separation between this compound and co-eluting interferences.[1]
-
Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or cyano phase) can provide the necessary selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.[1]
C. Optimize Mass Spectrometer Parameters
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression from certain matrix components compared to electrospray ionization (ESI), and is often used for nitrosamine analysis.[6][9]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flows (nebulizer and drying gas), and ion source temperature to maximize the signal for this compound and potentially minimize the influence of interfering compounds.[6][10]
Caption: Workflow for Mitigating Ion Suppression.
Data Presentation
Table 1: Matrix Effect Quantification
This table illustrates how to present data from a matrix effect experiment. The Matrix Effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Sample ID | Peak Area in Neat Solution | Peak Area in Matrix | Matrix Effect (%) |
| This compound | 1,500,000 | 900,000 | 60.0 |
| Analyte (N-Nitrosopiperidine) | 1,450,000 | 850,000 | 58.6 |
Experimental Protocols
Protocol for Post-Column Infusion to Detect Ion Suppression
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee-union
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
Set up your LC-MS system as for your standard analysis.
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the outlet of a syringe pump containing the this compound standard solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start data acquisition on the mass spectrometer, monitoring the MRM transition for this compound. You should observe a stable, elevated baseline.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the baseline of the infused this compound. Any significant drop in the signal indicates a region where co-eluting matrix components are causing ion suppression.
Caption: Experimental Setup for Post-Column Infusion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Improving accuracy and precision with N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for utilizing N-Nitrosopiperidine-d10 to enhance the accuracy and precision of analytical measurements. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, sample experimental protocols, and performance data, all designed to address specific issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A1: this compound (NPIP-d10) is a deuterated form of N-Nitrosopiperidine, a carcinogenic nitrosamine compound.[1][2] In analytical chemistry, it serves as an ideal internal standard (IS) for isotope dilution analysis, primarily with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its ten deuterium atoms make it chemically almost identical to the non-labeled analyte but physically heavier, allowing a mass spectrometer to distinguish between the two.[4]
Q2: How does using NPIP-d10 improve accuracy and precision? A2: Using NPIP-d10 compensates for analyte loss during sample preparation and variations in instrument response.[3] Because the deuterated standard is added at the beginning of the workflow and behaves identically to the target analyte, any loss or variability affects both compounds equally. The final measurement is based on the ratio of the analyte to the stable, known concentration of the internal standard, which corrects for these errors and leads to highly accurate and precise quantification.[5][6]
Q3: When should I add the NPIP-d10 internal standard to my sample? A3: The internal standard should be added to the sample at the earliest possible stage of the analytical process. For drug products, this means adding it to the initial sample dissolution or extraction mixture before any cleanup or concentration steps.[7] This ensures that the standard experiences the same potential for loss as the target analyte throughout the entire workflow.
Q4: Can NPIP-d10 be used for analyzing analytes other than N-Nitrosopiperidine? A4: While NPIP-d10 is the ideal internal standard for N-Nitrosopiperidine, its use for other nitrosamines is not recommended for achieving the highest accuracy. The fundamental principle of isotope dilution relies on the identical chemical and physical behavior of the standard and the analyte. Using it for other nitrosamines would make it a surrogate standard, which can correct for some variability but will not be as accurate as a dedicated, isotopically labeled internal standard for that specific analyte.
The Principle of Isotope Dilution Analysis
The core benefit of using this compound lies in the isotope dilution method. This diagram illustrates how the stable isotope-labeled internal standard (IS) corrects for variations during the analytical process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edqm.eu [edqm.eu]
Dealing with N-Nitrosopiperidine-d10 peak tailing in chromatography
Topic: Dealing with N-Nitrosopiperidine-d10 Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is asymmetric and drawn out.[1][2] For an ideal symmetric peak, the tailing factor is 1.0.[3] Values significantly greater than 1 indicate tailing, which can compromise the accuracy and precision of quantification by making peak integration difficult and reducing resolution from nearby peaks.[3] N-Nitrosopiperidine, being a basic compound, is susceptible to interactions that cause peak tailing.[4]
Q2: What are the primary causes of peak tailing for this compound?
A2: The most common causes of peak tailing for a basic compound like this compound are:
-
Secondary Silanol Interactions: Unwanted interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based columns.[1][2]
-
Mobile Phase pH: A mobile phase pH that is not optimized can lead to inconsistent ionization of the analyte and the stationary phase, causing peak tailing.[5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[7]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[2]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can contribute to peak broadening and tailing.[8]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[9]
Q3: Can the deuteration of this compound itself cause peak tailing?
A3: While deuteration is unlikely to be the direct cause of peak tailing, it can lead to a slight difference in retention time compared to the non-deuterated analog due to the isotope effect. This can sometimes manifest as apparent peak broadening or splitting if the separation from the non-deuterated compound is not complete. However, significant tailing is more likely due to the general chromatographic issues mentioned in Q2.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
If you are observing peak tailing with this compound, adjusting the mobile phase is a critical first step.
Problem: Peak tailing observed for this compound.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic compounds like N-Nitrosopiperidine, lowering the mobile phase pH can protonate the silanol groups on the stationary phase, reducing their interaction with the analyte.[10]
-
Add a Competing Base: Introducing a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry.
-
Optimize Buffer Concentration: If using a buffer, ensure the concentration is sufficient to maintain a stable pH. A typical buffer concentration is in the range of 10-50 mM. Insufficient buffering can lead to peak shape issues.[2]
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (As) for a Basic Compound | Rationale |
| 7.0 (Neutral) | > 1.5 | At neutral pH, residual silanols are ionized and strongly interact with the basic analyte, causing significant tailing. |
| 4.5 | 1.2 - 1.5 | As the pH is lowered, some silanol interactions are suppressed, leading to improved peak shape. |
| 2.5 - 3.0 | 1.0 - 1.2 | At low pH, most silanol groups are protonated, minimizing secondary interactions and resulting in a more symmetrical peak.[5][10] |
Note: This table provides expected trends for basic compounds. Actual values will depend on the specific column and other chromatographic conditions.
Guide 2: Column Selection and Care
The choice and condition of your HPLC column are paramount for good peak shape.
Problem: Persistent peak tailing even after mobile phase optimization.
Troubleshooting Steps:
-
Select an Appropriate Column:
-
End-capped C18 Columns: These are a common choice for nitrosamine analysis and are designed to minimize silanol interactions.[12]
-
Phenyl-Hexyl Columns: Can offer different selectivity and improved peak shape for nitrosamines due to π-π interactions.
-
Porous Graphitic Carbon (PGC) Columns: Provide good reproducibility and peak shape for nitrosamines.[1]
-
-
Column Flushing and Regeneration: If the column is contaminated, flushing with a strong solvent may help. Follow the manufacturer's instructions for column cleaning and regeneration.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample, extending its lifetime and maintaining good peak shape.
Quantitative Data Summary: Comparison of Column Chemistries for Nitrosamine Analysis
| Column Type | Stationary Phase | Key Characteristics for Nitrosamine Analysis |
| InertSustain AQ-C18 | C18 with high inertness | Good retention for highly polar compounds and good peak shape.[12] |
| XBridge Phenyl | Phenyl | Alternative selectivity, can improve separation and peak shape.[13] |
| Supel™ Carbon LC | Porous Graphitic Carbon | Good reproducibility and peak asymmetry for a range of nitrosamines.[1] |
| Acclaim™ Polar Advantage II | Polar-embedded | Can provide good peak shape for basic compounds.[14] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.[13]
Chromatographic Conditions:
-
Column: Acclaim™ Polar Advantage II (2.1 x 100 mm, 2.2 µm) or equivalent.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[11]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[13]
-
Injection Volume: 5 µL.[11]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) 125.2 -> Product Ion (m/z) 80.1
-
N-Nitrosopiperidine (for reference): Precursor Ion (m/z) 115.1 -> Product Ion (m/z) 70.1
-
-
Source Parameters: Optimize gas flows, and temperatures for your specific instrument.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[15]
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to the desired working concentration.
Visualization
Below are diagrams to illustrate key concepts in troubleshooting peak tailing.
Caption: A troubleshooting workflow for addressing peak tailing.
Caption: Factors influencing chromatographic peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 4. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 12. glsciences.com [glsciences.com]
- 13. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 14. lcms.cz [lcms.cz]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Method Refinement for Low-Level Detection of N-Nitrosamines
Welcome to the technical support center for N-nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the low-level detection of N-nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in low-level N-nitrosamine detection?
A1: The primary challenges in detecting N-nitrosamines at low levels can be categorized into five main areas:
-
Achieving Low Sensitivity: Regulatory agencies are requiring increasingly lower detection limits, pushing analytical instruments to their maximum capabilities.[1][2][3]
-
Sample Preparation: Complex drug product matrices can interfere with the analysis, and the nitrosamines themselves can be unstable or even form during the sample preparation process.[2][4][5]
-
Chromatographic Resolution: Separating N-nitrosamines from the active pharmaceutical ingredient (API) and other interfering compounds is critical for accurate quantification.[1][3][6]
-
Mass Spectrometry Interference: Isobaric compounds (compounds with the same mass) can lead to false positives if not properly resolved chromatographically.[2]
-
Method Robustness and Reproducibility: Ensuring that the analytical method is consistently reliable across different batches and laboratories can be challenging, especially at very low concentrations.[1][3]
Q2: How can I improve the sensitivity of my LC-MS/MS method?
A2: To enhance the sensitivity of your LC-MS/MS method for N-nitrosamine analysis, consider the following optimization steps:
-
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often the standard for many nitrosamines, but Electrospray Ionization (ESI) may be better suited for more complex or less stable nitrosamines, such as Nitrosamine Drug Substance Related Impurities (NDSRIs).[6]
-
Fine-tune MS Parameters:
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): These parameters are crucial for reducing background noise. Optimize them using LC-MS analysis rather than syringe infusion to account for the sample matrix.[4]
-
Collision Energy (CE) and Collision Cell Exit Potential (CXP): Proper optimization of these compound-dependent parameters is necessary for efficient fragmentation.[4]
-
Curtain Gas (CUR): Increasing the curtain gas pressure can significantly reduce background noise and improve the limit of quantitation (LOQ).[4]
-
-
Use Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive technique that allows for the selective quantification of target compounds within complex mixtures.[6][7]
-
Increase Injection Volume: While this can increase sensitivity, be cautious of potential column overloading and increased matrix interference.[4]
Q3: My sample preparation is giving me inconsistent results. What should I check?
A3: Inconsistent results from sample preparation are a common issue. Here are several factors to investigate:
-
Analyte Stability: N-nitrosamines can be susceptible to degradation, particularly from light (photolysis).[2] Ensure samples are protected from light during preparation and storage.
-
In-situ Formation: The presence of residual amines and nitrosating agents in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation.[2] Consider adding inhibitors like ascorbic acid or sulfamic acid to prevent this.[2]
-
Extraction Efficiency: The choice of extraction solvent is critical and matrix-dependent. For some products, water is a suitable diluent, but for others that may form gels (like metformin), organic solvents such as methanol may be necessary.[4] Inefficient extraction will negatively impact the limit of detection (LOD), LOQ, accuracy, and precision.[2]
-
Matrix Effects: The complex mixture of APIs and excipients in drug products can suppress or enhance the mass spectrometry signal, leading to inaccurate quantification.[2][5] It may be necessary to optimize clean-up procedures to minimize these effects.[1][3]
Q4: I'm having trouble with poor chromatographic peak shape. What are the likely causes and solutions?
A4: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis. Consider the following:
-
Solvent Mismatch: If the sample diluent is significantly different from the mobile phase, it can lead to distorted peak shapes. This is more likely when using organic diluents like methanol.[4]
-
Column Choice: The stationary phase of the HPLC column plays a significant role in retention and peak shape. For some nitrosamines like N-nitrosodimethylamine (NDMA), a biphenyl stationary phase can provide better retention than a standard C18 column.[4]
-
Column Overloading: Injecting too much sample, especially of the API, can lead to broad and asymmetric peaks.[4] Consider diluting the sample or using a column with a higher loading capacity.
-
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly affect retention and peak shape.[8]
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Data
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Optimize the declustering potential (DP) or Q0 dissociation (Q0D) and curtain gas (CUR) settings. Increasing the CUR pressure can reduce system contamination.[4] |
| Contaminated LC System or Solvents | Flush the LC system with appropriate cleaning solutions. Use high-purity, LC-MS grade solvents. |
| Matrix Interference | Improve sample clean-up procedures. Consider solid-phase extraction (SPE) to remove interfering components. |
| Gas Supply Issues | Ensure a clean and stable nitrogen supply for the mass spectrometer. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and procedure for your specific sample matrix. Some matrices may require different solvents or longer extraction times.[2][4] |
| Analyte Degradation | Protect samples from light and heat. Consider the use of antioxidants or inhibitors if degradation is suspected.[2] |
| Poor Analyte Solubility | Ensure the chosen diluent fully dissolves the target N-nitrosamines. |
| Matrix Effects | Dilute the sample extract to minimize signal suppression. Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.[2] |
Issue 3: Poor Chromatographic Separation
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Screen different column stationary phases (e.g., C18, biphenyl, PFP) to find the one that provides the best selectivity for your target analytes and matrix.[4][8] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, gradient profile, and pH to improve resolution.[8] |
| Column Degradation | Replace the column if it has been used extensively or shows signs of performance loss. |
| Co-elution with API or Excipients | Modify the chromatographic method to ensure the N-nitrosamines are well-resolved from the main drug peak and other formulation components.[2][6] |
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for N-nitrosamine analysis. Note that these values are highly dependent on the specific analyte, matrix, and instrumentation.
| N-Nitrosamine | Method | LOQ (ng/mL) | Recovery (%) | Reference |
| NMBA | LC-MS/MS | 3 | 89.9 - 115.7 | [9] |
| Nitrosopropanol | LC-MS/MS | 0.025 (25 pg/mL) | 91.6 (at LOQ) | [10] |
Experimental Protocols
General LC-MS/MS Method Development Protocol
A robust LC-MS/MS method is crucial for the accurate quantification of N-nitrosamines. The following is a general protocol for method development:
-
Analyte and Internal Standard Selection:
-
Obtain certified reference standards for the target N-nitrosamines.
-
If available, use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation.
-
-
Mass Spectrometry Parameter Optimization:
-
Perform infusion of individual analyte standards to optimize compound-dependent parameters such as precursor/product ion transitions (MRM), collision energy (CE), and declustering potential (DP).
-
Optimize source-dependent parameters like temperature and gas flows to maximize signal intensity.
-
-
Chromatographic Method Development:
-
Column Selection: Start with a column known to have good retention for small, polar compounds, such as a biphenyl or a polar-embedded C18 phase.
-
Mobile Phase Selection: Evaluate different mobile phase compositions (e.g., methanol/water, acetonitrile/water) and pH values. The addition of a small amount of formic acid or ammonium formate is common to improve ionization.
-
Gradient Optimization: Develop a gradient elution program that provides adequate separation of the target nitrosamines from each other and from the API and other matrix components.
-
-
Sample Preparation:
-
Develop an extraction procedure that efficiently recovers the target analytes from the drug product matrix while minimizing the co-extraction of interfering substances. Common techniques include solvent extraction, centrifugation, and filtration.[4] Solid-phase extraction (SPE) may be necessary for more complex matrices.
-
Incorporate an inhibitor (e.g., ascorbic acid) into the extraction solvent to prevent artifactual nitrosamine formation.[2]
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
Caption: Figure 1: General Experimental Workflow for N-Nitrosamine Analysis
Caption: Figure 2: Troubleshooting Logic for Poor Sensitivity
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 3. agilent.com [agilent.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison: Method Validation for N-Nitrosamine Analysis Using N-Nitrosopiperidine-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-nitrosamine impurities in pharmaceutical products is of paramount importance to ensure patient safety. Regulatory bodies worldwide mandate strict control over these potentially carcinogenic substances, necessitating robust and validated analytical methods. The use of isotopically labeled internal standards is a cornerstone of precise quantification in mass spectrometry-based methods, effectively compensating for matrix effects and variations during sample preparation and analysis.
This guide provides an objective comparison of the performance of N-Nitrosopiperidine-d10 as an internal standard against other commonly used deuterated analogues for the analysis of N-nitrosamines. The information presented is supported by a compilation of experimental data from various sources to aid researchers in selecting the most suitable internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and reliability of any quantitative analytical method. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the analytical process. Deuterated internal standards are widely favored for their similarity to the target analytes.
| Parameter | This compound (for NPIP analysis) | N-Nitrosodimethylamine-d6 (NDMA-d6) (for NDMA analysis) | N-Nitrosodiethylamine-d10 (NDEA-d10) (for NDEA analysis) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 | ≥ 0.997 |
| Accuracy (% Recovery) | 80-120% | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% | < 10% |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | 0.01 - 0.5 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2 ng/mL | 0.03 - 1 ng/mL | 0.03 - 1 ng/mL |
Note: The performance data presented in this table are compiled from various sources and represent typical values achieved in validated LC-MS/MS methods. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing analytical results. Below is a representative LC-MS/MS method for the quantification of N-Nitrosopiperidine (NPIP) using this compound as an internal standard.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of N-Nitrosopiperidine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution of N-Nitrosopiperidine by diluting the stock solution with methanol:water (50:50, v/v) to the desired concentration range for the calibration curve (e.g., 0.1 - 100 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 ng/mL) in methanol:water (50:50, v/v).
-
-
Sample Extraction:
-
Accurately weigh 100 mg of the drug substance or powdered tablets into a centrifuge tube.
-
Add 1 mL of the working internal standard solution (this compound).
-
Add 4 mL of methanol and vortex for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitrosopiperidine: Precursor Ion (m/z) 115.1 → Product Ion (m/z) 84.1
-
This compound: Precursor Ion (m/z) 125.2 → Product Ion (m/z) 92.1
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument used.
-
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the logical workflow for validating a method for N-nitrosamine analysis.
Caption: Logical workflow for the validation of an analytical method for N-nitrosamine analysis.
Analytical Workflow for N-Nitrosamine Quantification
The overall process for quantifying N-nitrosamines in pharmaceutical samples involves several key steps, from sample receipt to final data reporting. The following diagram outlines a typical analytical workflow.
Caption: A typical analytical workflow for the quantification of N-nitrosamines in pharmaceutical samples.
A Comparative Guide to the Analytical Performance of N-Nitrosopiperidine and its Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control and safety assessment, the accurate detection and quantification of nitrosamine impurities are of paramount importance. N-Nitrosopiperidine (NPIP), a potential human carcinogen, is a frequently monitored impurity. This guide provides a comparative overview of the analytical performance characteristics—specifically linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)—for N-Nitrosopiperidine and its deuterated internal standard, N-Nitrosopiperidine-d10. The use of deuterated standards is a cornerstone of robust analytical methodology, ensuring accuracy and precision in complex matrices.
This document also presents a comparison with other common nitrosamine impurities, namely N-Nitrosodimethylamine (NDMA) and N-Nitrosopyrrolidine (NPYR), and furnishes detailed experimental protocols for determining these critical validation parameters.
Understanding the Role of this compound
This compound serves as an internal standard in analytical methods, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its structural similarity to the target analyte, N-Nitrosopiperidine, ensures that it behaves similarly during sample preparation and analysis. However, its different mass allows the mass spectrometer to distinguish it from the non-deuterated analyte. This co-elution and differential detection enable the correction for variations in sample injection volume, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification of N-Nitrosopiperidine.
While direct linearity, LOD, and LOQ values are not typically reported for internal standards in the same manner as for target analytes, the performance of the analytical method is intrinsically linked to the performance of the internal standard. A stable and linear response of the internal standard across the calibration range is essential for accurate quantification.
Performance Data Comparison
The following tables summarize the linearity, LOD, and LOQ data for N-Nitrosopiperidine and its common alternatives, N-Nitrosodimethylamine and N-Nitrosopyrrolidine, based on data from various analytical studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Linearity Data for Nitrosamine Standards
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| N-Nitrosopiperidine (NPIP) | GC-MS/MS | 1 - 50 pg on-column | > 0.999 | [1] |
| LC-MS/MS | up to 50.0 ng/mL | > 0.995 | ||
| LC-MS/MS | 0.2 - 200 ng/mL | Not Specified | [2] | |
| N-Nitrosodimethylamine (NDMA) | GC-MS | 2.5 - 40 ng/mL | > 0.99 | [3] |
| LC-MS/MS | 0.03 - 20 ppm | > 0.99 | [4] | |
| GC-MS/MS | 0.5 - 9.5 ng/mL | > 0.99 | [5] | |
| N-Nitrosopyrrolidine (NPYR) | GC-MS/MS | 1 - 50 pg on-column | > 0.999 | [1] |
| LC-MS/MS | 3 - 112 pg/mL | Not Specified |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data
| Analyte | Analytical Method | LOD | LOQ | Reference |
| N-Nitrosopiperidine (NPIP) | GC-MS/MS | 0.28 pg on-column | 0.66 pg on-column | [1] |
| LC-MS/MS | 20 ng/g | 50 ng/g | ||
| LC-MS/MS | Not Specified | 0.5 ng/mL | ||
| N-Nitrosodimethylamine (NDMA) | GC-MS | Not Specified | 0.015 µg/g | [3] |
| LC-MS/MS | 0.01 ppm | 0.03 ppm | [4] | |
| GC-MS/MS | 0.06 - 0.17 ng/mL | 0.21 - 0.58 ng/mL | [6] | |
| N-Nitrosopyrrolidine (NPYR) | GC-MS/MS | 0.44 pg on-column | 0.35 pg on-column | [1] |
| LC-MS/MS | 3 - 112 pg/mL | 0.1 - 5.1 pg/mg | [7] |
Experimental Protocols
The determination of linearity, LOD, and LOQ is a critical component of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following are detailed, generalized protocols for these determinations.
Protocol 1: Determination of Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the analyte (e.g., N-Nitrosopiperidine) of a known concentration in a suitable solvent.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range for impurity analysis is from the reporting threshold to 120% of the specification limit.
-
Addition of Internal Standard: To each calibration standard and a blank sample, add a constant and known concentration of the internal standard (e.g., this compound).
-
Analysis: Analyze each calibration standard and the blank at least in triplicate using the specified analytical method (e.g., GC-MS or LC-MS/MS).
-
Data Evaluation:
-
Plot the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r) or coefficient of determination (r²).
-
The acceptance criterion for the correlation coefficient is typically ≥ 0.99. Visual inspection of the calibration curve is also crucial to ensure linearity.
-
Protocol 2: Determination of Limit of Detection (LOD)
Objective: To determine the lowest concentration of the analyte that can be reliably detected but not necessarily quantitated as an exact value.
Procedure (Based on Signal-to-Noise Ratio):
-
Preparation of Low-Concentration Spiked Samples: Prepare samples spiked with the analyte at concentrations near the expected LOD.
-
Analysis: Analyze these samples and a blank sample using the analytical method.
-
Signal-to-Noise (S/N) Ratio Calculation: Determine the signal-to-noise ratio for the analyte peak in the chromatograms of the spiked samples. The noise is typically measured from a region of the baseline close to the analyte peak.
-
LOD Determination: The LOD is the concentration at which the S/N ratio is typically 3:1.
Protocol 3: Determination of Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Procedure (Based on Signal-to-Noise Ratio):
-
Preparation of Low-Concentration Spiked Samples: Prepare samples spiked with the analyte at concentrations near the expected LOQ.
-
Analysis: Analyze these samples using the analytical method.
-
Signal-to-Noise (S/N) Ratio Calculation: Determine the signal-to-noise ratio for the analyte peak.
-
LOQ Determination: The LOQ is the concentration at which the S/N ratio is typically 10:1.
-
Confirmation of Precision and Accuracy: The LOQ should be confirmed by analyzing a minimum of six replicate samples at the determined LOQ concentration. The precision (as relative standard deviation, %RSD) and accuracy (as percent recovery) should be within acceptable limits, which are typically defined in the validation protocol (e.g., %RSD ≤ 20% and recovery within 80-120%).
Visualizing the Workflow and Relationships
To further clarify the experimental processes and the interplay between these key validation parameters, the following diagrams are provided.
Caption: Workflow for Linearity, LOD, and LOQ Determination.
Caption: Relationship between Linearity, LOD, and LOQ.
Conclusion
The selection and validation of an appropriate analytical method are critical for the reliable monitoring of N-Nitrosopiperidine in pharmaceutical products. While specific performance data for this compound as a standalone analyte is not the primary focus of validation studies, its role as an internal standard is indispensable for achieving accurate and precise results. The data presented in this guide for N-Nitrosopiperidine and its alternatives, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists in the development and validation of robust analytical methods for nitrosamine impurity testing. Adherence to these principles ensures compliance with regulatory expectations and contributes to the overall safety and quality of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Maze: An Inter-laboratory Comparison for N-Nitrosamine Analysis in Pharmaceuticals
A deep dive into the collaborative efforts to standardize the detection of potentially carcinogenic N-nitrosamine impurities reveals a landscape of robust analytical methodologies. This guide synthesizes findings from a significant inter-laboratory study involving six major international regulatory laboratories, providing a comparative look at the performance of various analytical techniques and offering detailed experimental protocols for researchers, scientists, and drug development professionals.
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, necessitating highly sensitive and reliable analytical methods for their detection and quantification. In response, regulatory bodies and laboratories worldwide have collaborated to establish best practices and assess the consistency of analytical results across different facilities. This guide provides an objective comparison of the performance of these methods, drawing on data from a collaborative study involving six regulatory laboratories: the US Food and Drug Administration (FDA), Health Canada, the French National Agency for Medicines and Health Products Safety (ANSM), Swissmedic, the German Official Medicines Control Laboratory (OMCL) LGL, and the Australian Therapeutic Goods Administration (TGA) Laboratories.[1]
The study focused on the analysis of six N-nitrosamine impurities (NDMA, NDEA, NEIPA, NDIPA, NMBA, and NDBA) in spiked samples of valsartan and losartan, two commonly prescribed angiotensin II receptor blockers.[2] The findings demonstrate that while different analytical procedures are employed, mass spectrometry-based techniques are capable of achieving the required accuracy, precision, and low detection limits.[1][2]
Quantitative Performance Data
The following tables summarize the performance characteristics of the analytical methods used by the participating laboratories. The data highlights the typical ranges for Limits of Detection (LOD), Limits of Quantitation (LOQ), and accuracy observed in the inter-laboratory study. It is important to note that the specific methodologies employed by each laboratory varied, contributing to the observed range in performance.
Table 1: Inter-laboratory Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for N-Nitrosamine Analysis
| N-Nitrosamine | Analytical Technique(s) | LOD Range (ng/mL) | LOQ Range (ng/mL) |
| NDMA (N-Nitrosodimethylamine) | LC-MS/MS, GC-MS/MS | 0.05 - 0.25 | 0.15 - 0.75 |
| NDEA (N-Nitrosodiethylamine) | LC-MS/MS, GC-MS/MS | 0.05 - 0.25 | 0.15 - 0.75 |
| NEIPA (N-Nitrosoethylisopropylamine) | LC-MS/MS | 0.10 - 0.50 | 0.30 - 1.50 |
| NDIPA (N-Nitrosodiisopropylamine) | LC-MS/MS | 0.10 - 0.50 | 0.30 - 1.50 |
| NMBA (N-Nitroso-N-methyl-4-aminobutyric acid) | LC-MS/MS | 0.10 - 0.50 | 0.30 - 1.50 |
| NDBA (N-Nitrosodibutylamine) | LC-MS/MS, GC-MS/MS | 0.10 - 0.50 | 0.30 - 1.50 |
Data synthesized from reported findings in collaborative studies.
Table 2: Inter-laboratory Comparison of Accuracy (% Recovery) for N-Nitrosamine Analysis
| N-Nitrosamine | Spiked Concentration Range (ng/mL) | Accuracy Range (% Recovery) |
| NDMA | 1 - 100 | 85 - 115 |
| NDEA | 1 - 100 | 88 - 112 |
| NEIPA | 5 - 150 | 90 - 110 |
| NDIPA | 5 - 150 | 92 - 108 |
| NMBA | 5 - 150 | 87 - 113 |
| NDBA | 5 - 150 | 91 - 109 |
Data synthesized from reported findings in collaborative studies.
Experimental Protocols
The analytical methods employed in the inter-laboratory study predominantly utilized Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).[2] Below are detailed methodologies representative of the key experiments.
Sample Preparation
A standardized and robust sample preparation protocol is crucial for accurate and reproducible results.
-
Objective: To extract N-nitrosamine analytes from the drug product matrix and minimize interference.
-
Procedure:
-
Weighing: Accurately weigh a representative portion of the homogenized drug substance or product.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane, or a mixture thereof). The choice of solvent depends on the solubility of the drug substance and the target nitrosamines.
-
Internal Standard Spiking: Spike the sample with a known amount of an isotopic-labeled internal standard, such as N-Nitrosodibenzylamine-d10. This is critical for correcting for analyte loss during sample processing and for variations in instrument response.[3]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to remove interfering substances.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any undissolved excipients and filter the supernatant through a 0.22 µm filter before analysis.
-
LC-MS/MS Analysis
LC-MS/MS is the most widely used technique for the analysis of a broad range of N-nitrosamines due to its high sensitivity and selectivity.[4]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
Injection Volume: 5 to 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
GC-MS/MS Analysis
GC-MS/MS is particularly suitable for the analysis of volatile N-nitrosamines like NDMA and NDEA.
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or liquid injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizing the Workflow
To better illustrate the processes involved in ensuring analytical consistency and the steps for individual sample analysis, the following diagrams are provided.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. m.youtube.com [m.youtube.com]
A Comparative Guide to N-Nitrosopiperidine-d10 and Other Nitrosamine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nitrosamine impurities in pharmaceutical products is of paramount importance for patient safety. Regulatory bodies worldwide mandate stringent control over these potential carcinogens, necessitating highly sensitive and reliable analytical methods. The use of isotopically labeled internal standards is a cornerstone of robust analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and precision of results.
This guide provides a comprehensive comparison of N-Nitrosopiperidine-d10 with other commonly used deuterated and 15N-labeled nitrosamine internal standards. By examining their performance characteristics and providing insights into experimental best practices, this document aims to assist researchers and analytical scientists in selecting the most appropriate internal standard for their specific applications.
The Critical Role of Internal Standards in Nitrosamine Analysis
Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation and analysis. Isotopically labeled internal standards are the preferred choice for mass spectrometry-based methods as they are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1]
Deuterated internal standards, such as this compound, have one or more hydrogen atoms replaced by deuterium.[2] This slight increase in molecular weight allows for their differentiation from the non-labeled analyte by the mass spectrometer.
Performance Comparison of Nitrosamine Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. While direct head-to-head comparative studies for all available internal standards are limited, the following tables summarize typical performance data for commonly used deuterated nitrosamine internal standards, including N-Nitrosodimethylamine-d6 (NDMA-d6), N-Nitrosodiethylamine-d10 (NDEA-d10), and others. This data, compiled from various validation studies, provides a benchmark for the expected performance of this compound.
Table 1: Comparison of Key Performance Parameters of Deuterated Nitrosamine Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| This compound | N-Nitrosopiperidine (NPIP) | Drug Product | Typically >0.99 | 80-120% | <15% |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | NDMA | Metformin | >0.99 | 80-120% | <5% |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | NDEA | Sartans | >0.99 | 80-120% | <15% |
| N-Nitrosodiisopropylamine-d14 (NDIPA-d14) | NDIPA | Sartans | >0.99 | 80-120% | <15% |
| N-Nitrosodibutylamine-d18 (NDBA-d18) | NDBA | Sartans | >0.99 | 80-120% | <15% |
Data is representative of typical performance and may vary depending on the specific analytical method and matrix.
Considerations for Selecting an Internal Standard
Several factors should be considered when selecting an internal standard for nitrosamine analysis:
-
Structural Similarity: The internal standard should be structurally as similar as possible to the analyte to ensure similar behavior during extraction, chromatography, and ionization.[2]
-
Isotopic Purity: High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could lead to inaccurate quantification.
-
Stability and Isotopic Exchange: Deuterated standards can sometimes be susceptible to hydrogen-deuterium exchange, especially if the deuterium atoms are attached to heteroatoms.[2] It is important to select standards where the deuterium labels are in stable positions. For this reason, 15N-labeled internal standards are sometimes preferred as they are generally more stable.[2]
-
Commercial Availability: The availability of high-quality, certified internal standards from reputable suppliers is a practical consideration.
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of nitrosamine impurities using an internal standard like this compound. Specific parameters will require optimization based on the analyte, matrix, and instrumentation.
Sample Preparation
A robust sample preparation procedure is critical for accurate nitrosamine analysis. The goal is to efficiently extract the nitrosamines from the sample matrix while minimizing interferences.
-
Weighing and Dissolution: Accurately weigh a known amount of the drug substance or product.
-
Spiking with Internal Standard: Add a precise volume of the this compound internal standard solution at a known concentration.
-
Extraction: Add a suitable extraction solvent (e.g., methanol, dichloromethane, or a mixture). The choice of solvent will depend on the solubility of the nitrosamine and the drug product matrix.
-
Homogenization: Vortex or sonicate the sample to ensure thorough mixing and extraction.
-
Clarification: Centrifuge the sample to pellet any undissolved excipients.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE) into an autosampler vial for analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of nitrosamines.
Table 2: Typical LC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 or similar (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized for separation of target nitrosamines |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (e.g., N-Nitrosopiperidine) and the internal standard (this compound) must be optimized for maximum sensitivity and specificity.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow for nitrosamine analysis using an internal standard.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of N-Nitrosopiperidine in various matrices. Its performance is expected to be comparable to other commonly used deuterated internal standards, provided that a well-validated analytical method is employed. The choice of the most suitable internal standard will ultimately depend on the specific nitrosamine being analyzed, the complexity of the sample matrix, and the availability of certified reference materials. By following robust experimental protocols and carefully considering the factors outlined in this guide, researchers can ensure the reliability and integrity of their nitrosamine impurity testing data, contributing to the overall safety of pharmaceutical products.
References
Isotope Dilution Method for N-Nitrosamine Analysis: A Comparative Guide to Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established stringent acceptable intake (AI) limits for these impurities, necessitating highly accurate, precise, and sensitive analytical methods for their detection and quantification. This guide provides an objective comparison of the isotope dilution method, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), with alternative analytical techniques for N-nitrosamine analysis. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.
The Principle of Isotope Dilution
The isotope dilution method is a robust analytical technique that relies on the addition of a known amount of a stable isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical process. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13). By measuring the ratio of the native analyte to the isotopically labeled internal standard, the method can accurately correct for any analyte losses that may occur during sample preparation, extraction, and instrumental analysis. This intrinsic correction capability is the primary reason for the high accuracy and precision of the isotope dilution method.
Comparative Analysis of Analytical Methods
The selection of an analytical method for N-nitrosamine analysis depends on various factors, including the specific nitrosamine, the sample matrix, the required sensitivity, and the available instrumentation. This section compares the performance of the isotope dilution method (using LC-MS/MS and GC-MS/MS) with other commonly used techniques.
Quantitative Performance Data
The following tables summarize the quantitative performance of different analytical methods for N-nitrosamine analysis based on published experimental data.
Table 1: Comparison of Accuracy (Recovery %) and Precision (RSD %)
| Analytical Method | Analyte | Sample Matrix | Accuracy (Recovery %) | Precision (RSD %) |
| Isotope Dilution GC-MS/MS | 9 Nitrosamines | Artificial Saliva | 108.66 ± 9.32 | < 6 |
| Isotope Dilution LC-MS/MS | NDMA & NDEA | Pharmaceutical Products | 99 - 101 | Not Specified |
| HPLC-MS/MS (APCI) | 4 Nitrosamines | Sartan Drugs | 80 - 120 | < 10 |
| HPLC-UV | NDMA, NDEA, NDIPA | Losartan | Not Specified | Assessed |
Table 2: Comparison of Sensitivity (LOD and LOQ)
| Analytical Method | Analyte | LOD | LOQ |
| Isotope Dilution GC-MS/MS | 9 Nitrosamines | < 1 µg/L | Not Specified |
| Isotope Dilution LC-MS/MS | 12 Nitrosamines | Not Specified | 0.05 µg/g |
| APCI-LC-MS/MS | 9 Nitrosamines | Not Specified | Not Specified |
| ESI-LC-MS/MS | 9 Nitrosamines | 0.24 - 62.5 µg/L | Not Specified |
| HPLC-MS/MS (APCI) | NDMA, NDEA, NMBA, NEIPA | 0.4 - 1.1 ng/mL | 0.4 - 1.1 ng/mL |
| HPLC-UV | 6 Nitrosamines | Not Specified | 10 - 20 ng/mL |
| HPLC-UV | NDMA, NDEA, NDIPA | Not Specified | 0.15 µg/mL (NDMA), 0.04 µg/mL (NDEA, NDIPA) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the isotope dilution LC-MS/MS method and an alternative HPLC-UV method.
Isotope Dilution LC-MS/MS Method for 12 Nitrosamines in Medicines[1]
1. Scope: This method is applicable to the determination of 12 nitrosamines in medicines.[1]
2. Equipment:
-
Liquid chromatograph/tandem mass spectrometer (LC-MS/MS) with an atmospheric pressure chemical ionization (APCI) source.[1]
-
Column: XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm, or an equivalent product.[1]
-
Ultrasonicator.[1]
-
Centrifuge (≥ 3000 ×g).[1]
3. Reagents:
-
Methanol, HPLC grade.[1]
-
Acetonitrile, HPLC grade.[1]
-
Formic acid, HPLC grade.[1]
-
Deionized water (resistivity ≥ 18 MΩ•cm).[1]
-
Reference standards for the 12 target nitrosamines.[1]
-
Isotope-labeled internal standards for the target nitrosamines.[1]
4. Sample Preparation:
-
Weigh an appropriate amount of the powdered sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add extraction solvent (e.g., methanol).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge to separate the solid matrix.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter before analysis.[1]
5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in deionized water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile and methanol.[1]
-
A gradient elution program is used to separate the nitrosamines.
-
The mass spectrometer is operated in the positive ion mode using APCI.
-
Detection and quantification are performed using Multiple Reaction Monitoring (MRM).
HPLC-UV Method for Simultaneous Analysis of Nitrosamines in Losartan[2]
1. Scope: A simple and accurate method for the simultaneous detection of NDMA, NDEA, and NDIPA in Losartan.[2]
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]
-
Analytical Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm).[2]
3. Reagents:
-
Acetonitrile, HPLC grade.[2]
-
Methanol, HPLC grade.[2]
-
Milli-Q water.[2]
-
Reference standards for NDMA, NDEA, and NDIPA.[2]
4. Sample Preparation:
-
Dissolve approximately 1.173 g of Losartan in 5 mL of diluent (water-methanol, 60:40 v/v) to a concentration of 234.6 mg/mL.[2]
5. HPLC Conditions:
-
Mobile Phase: Water:Methanol (60:40).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 80 µL.[2]
-
Detection Wavelength: 230 nm.[2]
-
Run Time: 30 minutes.[2]
Mandatory Visualization
Caption: Experimental workflow of the isotope dilution method for N-nitrosamine analysis.
Conclusion
The isotope dilution method, particularly when coupled with mass spectrometry, stands out as a superior technique for the accurate and precise quantification of N-nitrosamine impurities in pharmaceutical products. Its ability to compensate for analytical variabilities through the use of isotopically labeled internal standards provides a high degree of confidence in the analytical results. While alternative methods like HPLC-UV can be employed, they often lack the sensitivity and specificity required to meet the stringent regulatory limits for all N-nitrosamines. For robust and reliable monitoring of these potent carcinogens, the adoption of isotope dilution mass spectrometry is highly recommended.
References
A Comparative Guide to Certified Reference Materials for N-Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of N-nitrosamine impurities in pharmaceutical products are of paramount importance to ensure patient safety and regulatory compliance. Certified Reference Materials (CRMs) are indispensable tools for laboratories to achieve reliable and traceable results in N-nitrosamine analysis. This guide provides a comparative overview of commercially available CRMs, details on their providers, and comprehensive experimental protocols for their application.
Comparison of N-Nitrosamine CRM Providers
Several reputable suppliers offer a range of N-nitrosamine CRMs, each with its own quality certifications and product specifications. The choice of a CRM provider often depends on the specific N-nitrosamine of interest, the required concentration, and the laboratory's quality system requirements. Key providers include ZeptoMetrix (Chiron), Sigma-Aldrich (a subsidiary of Merck KGaA), AccuStandard, LGC Standards, and Fujifilm Wako. Many of these organizations hold accreditations such as ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories, ensuring the quality and traceability of their products.[1][2][3][4][5][6]
Below is a comparison of single-component N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) CRMs from these leading suppliers.
N-Nitrosodimethylamine (NDMA) Certified Reference Materials
| Provider | Product Name/Number (Example) | Concentration(s) | Solvent | Accreditations Mentioned |
| Sigma-Aldrich | PHR2407 / CRM40059 / 48670 | 100 mg, 5000 µg/mL, 200 µg/mL | Neat, Methanol | ISO 17034, ISO/IEC 17025 |
| LGC Standards | DRE-GA09011092ME / DRE-C15604000 | 5000 µg/mL, Neat | Methanol | ISO 17034, ISO/IEC 17025[1][2] |
| AccuStandard | APP-9-149 / AS-E0059 | 100 µg/mL, 5.0 mg/mL | Dichloromethane, Methanol | ISO 17034, ISO/IEC 17025, ISO 9001[6][7][8] |
| ZeptoMetrix (Chiron) | CRM9004.2-K-ME | 1000 µg/mL | Methanol | ISO 17034, ISO/IEC 17025[3][4] |
| Fujifilm Wako | 147-03781 | 1 g (Neat) | Not Applicable | Not specified for this product |
N-Nitrosodiethylamine (NDEA) Certified Reference Materials
| Provider | Product Name/Number (Example) | Concentration(s) | Solvent | Accreditations Mentioned |
| Sigma-Aldrich | PHR2408 / CRM40060 | Neat, 5000 µg/mL | Not Applicable, Methanol | ISO 17034, ISO/IEC 17025[9][10] |
| LGC Standards | DRE-C15603500 | Neat | Not Applicable | ISO 17034, ISO/IEC 17025 |
| AccuStandard | APP-9-148 / AS-E0334 | 100 µg/mL, 5.0 mg/mL | Dichloromethane, Methanol | ISO 17034, ISO/IEC 17025, ISO 9001[6][11][12] |
| ZeptoMetrix (Chiron) | CRM9006.4-K-ME | 1000 µg/mL | Methanol | ISO 17034, ISO/IEC 17025[3][4] |
| Fujifilm Wako | 141-09921 | 100 mg (Neat) | Not Applicable | Not specified for this product |
Experimental Protocols for N-Nitrosamine Analysis
The following are detailed methodologies for the analysis of N-nitrosamine impurities in pharmaceutical products using CRMs. These protocols are based on established regulatory guidelines and common industry practices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the quantification of a wide range of N-nitrosamines in drug substances and products.
1. Standard Preparation:
-
Stock Standard Solution (e.g., 1 µg/mL): Prepare a stock solution of the N-nitrosamine CRM in a suitable solvent such as methanol or a mixture of water and methanol.
-
Working Standard Solutions: Serially dilute the stock standard solution with the initial mobile phase to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable isotope-labeled N-nitrosamine (e.g., NDMA-d6) at a concentration of, for example, 1 µg/mL.
-
Spiked Working Standard Solutions: Add a fixed concentration of the internal standard to each calibration standard.
2. Sample Preparation:
-
Accurately weigh a specific amount of the drug substance or crushed tablets.
-
Add a suitable extraction solvent (e.g., methanol or dichloromethane) and the internal standard solution.
-
Vortex or sonicate the sample to ensure complete extraction of the N-nitrosamines.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter before injection.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the N-nitrosamines.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each N-nitrosamine and its internal standard for confirmation and quantification. For example, for NDMA, a common transition is m/z 75.1 → 43.1.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the N-nitrosamine in the sample from the calibration curve.
References
- 1. NDMA Reference Materials | CAS 62-75-9 | LGC Standards [lgcstandards.com]
- 2. N-Nitroso-dimethylamine | LGC Standards [lgcstandards.com]
- 3. zeptometrix.com [zeptometrix.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. zeptometrix.com [zeptometrix.com]
- 6. mcscientific.com.au [mcscientific.com.au]
- 7. accustandard.com [accustandard.com]
- 8. accustandard.com [accustandard.com]
- 9. N-Nitrosodiethylamine Pharmaceutical Secondary Standard; Certified Reference Material 55-18-5 [sigmaaldrich.com]
- 10. N-亚硝基二乙胺(NDEA) 溶液 certified reference material, 5000 μg/mL in methanol | Sigma-Aldrich [sigmaaldrich.com]
- 11. accustandard.com [accustandard.com]
- 12. accustandard.com [accustandard.com]
A Head-to-Head Battle: GC-TEA vs. LC-MS/MS for N-Nitrosamine Detection in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of N-nitrosamine impurities is a critical aspect of ensuring drug safety and regulatory compliance. Two analytical techniques have emerged as primary workhorses in this field: Gas Chromatography with Thermal Energy Analysis (GC-TEA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
The discovery of N-nitrosamines, a class of probable human carcinogens, in various pharmaceutical products has necessitated the development of highly sensitive and selective analytical methods. While historically GC-TEA has been a gold standard, recent advancements have positioned LC-MS/MS as a powerful and versatile alternative.[1]
Executive Summary
| Feature | GC-TEA (Gas Chromatography-Thermal Energy Analysis) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Separates volatile compounds by GC. The TEA detector pyrolyzes N-nitrosamines to release nitric oxide (NO), which is detected via a chemiluminescent reaction with ozone.[2] | Separates compounds by LC. The mass spectrometer detects and quantifies specific analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. |
| Specificity | Highly specific to the N-nitroso functional group, resulting in minimal matrix interference.[3] | High specificity is achieved through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). |
| Applicability | Primarily suited for volatile and thermally stable N-nitrosamines. Derivatization is often required for non-volatile compounds.[4] | Applicable to a wide range of N-nitrosamines, including non-volatile and thermally labile compounds.[5] |
| Sensitivity | Good sensitivity, with detection limits typically in the low parts-per-billion (ppb) range.[6] | Excellent sensitivity, often reaching parts-per-trillion (ppt) levels, allowing for the detection of ultra-trace impurities.[7] |
| Sample Throughput | Can be lower due to longer GC run times and potential derivatization steps. | Generally higher due to faster LC methods and direct injection of liquid samples. |
| Cost & Complexity | Instrumentation can be less expensive and simpler to operate and maintain compared to LC-MS/MS.[3] | Higher initial instrument cost and greater operational complexity, requiring specialized expertise. |
Data Presentation: A Comparative Overview of Quantitative Performance
The following table summarizes typical performance characteristics of GC-TEA and LC-MS/MS for the analysis of common N-nitrosamines. It is important to note that these values can vary depending on the specific instrument, method, and matrix.
| Parameter | GC-TEA | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 10 ppb | 0.005 - 1 ppb[8] |
| Limit of Quantitation (LOQ) | 0.5 - 25 ppb | 0.01 - 5 ppb[9][10] |
| **Linearity (R²) ** | > 0.99 | > 0.99[9] |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120%[9][10] |
| Precision (%RSD) | < 15% | < 15%[9] |
Experimental Protocols
GC-TEA Methodology for Volatile N-Nitrosamines in Metformin Tablets
This protocol is a representative example for the analysis of volatile N-nitrosamines.
1. Sample Preparation: [11]
-
Weigh 1g to 4g of powdered Metformin tablets into a centrifuge tube.
-
Add a suitable volume of methanol to extract the nitrosamines.
-
Vortex the sample for a specified time to ensure thorough extraction.
-
Centrifuge the sample to separate the solid matrix from the supernatant.
-
Filter the supernatant through a 0.22 µm filter prior to injection.
2. GC-TEA System Conditions: [2]
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-WAX).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the different nitrosamines.
-
Carrier Gas: Helium at a constant flow rate.
-
Thermal Energy Analyzer (TEA):
-
Pyrolyzer Temperature: Set to a temperature sufficient to cleave the N-NO bond (typically ~550°C).
-
Ozone Flow: Optimized for the chemiluminescent reaction.
-
Detector: Photomultiplier tube to detect the emitted light.
-
LC-MS/MS Methodology for N-Nitrosamines in Sartan Drugs
This protocol is a representative example for the analysis of a broader range of N-nitrosamines.
1. Sample Preparation: [12]
-
Weigh 250 mg of the sartan active pharmaceutical ingredient (API) or ground tablet powder into a 15 mL centrifuge tube.
-
Add 250 µL of an internal standard solution (e.g., a deuterated nitrosamine) and 250 µL of methanol.
-
Sonicate for 5 minutes to aid in extraction.
-
Add 4.5 mL of deionized water and sonicate for another 5 minutes.
-
Centrifuge the solution at 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial.
2. LC-MS/MS System Conditions: [12]
-
Liquid Chromatograph (LC): A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for smaller, more volatile nitrosamines.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nitrosamine.
Visualizing the Workflow and Comparison
Conclusion
Both GC-TEA and LC-MS/MS are powerful techniques for the detection and quantification of N-nitrosamines in pharmaceutical products. The choice between the two depends on the specific requirements of the analysis.
GC-TEA remains a robust and cost-effective option, particularly for the analysis of volatile nitrosamines, offering excellent specificity with minimal matrix effects.[3] Its simplicity can be an advantage in quality control environments.
LC-MS/MS stands out for its superior sensitivity and versatility, making it the method of choice for analyzing a wide range of nitrosamines, including non-volatile and thermally unstable compounds, at ultra-trace levels.[7] Its high throughput capabilities are also a significant advantage in high-volume testing laboratories.
For comprehensive risk assessment and to meet the increasingly stringent regulatory requirements for a wide array of potential N-nitrosamine impurities, LC-MS/MS is often the preferred technique in modern pharmaceutical analysis. However, GC-TEA continues to be a valuable and reliable tool for specific applications.
References
- 1. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying nitrosamines in pharmaceutical products [manufacturingchemist.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ellutia.com [ellutia.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Cross-Validation of Analytical Methods for N-Nitrosamine Impurities
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities, necessitating highly sensitive, selective, and robustly validated analytical methodologies for their quantification.[2][3] Cross-validation of these methods is a critical step to ensure data reliability, consistency across different laboratories, and ultimately, patient safety.[1] This guide provides an objective comparison of common analytical methods for N-nitrosamine quantification, supported by experimental data and detailed protocols.
Overview of Primary Quantification Methods
The detection and quantification of N-nitrosamines at trace levels, often in the parts-per-billion (ppb) range, demand sophisticated analytical techniques.[4] The most prevalent and effective methods are based on chromatography coupled with mass spectrometry, which offer the necessary sensitivity and selectivity to meet stringent regulatory limits.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard and the most versatile and widely reported technique for N-nitrosamine analysis.[1][4] It is suitable for a broad range of N-nitrosamines, including those that are less volatile or thermally unstable.[1][6]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly well-suited for the analysis of volatile N-nitrosamines, such as N-nitrosodimethylamine (NDMA).[1][7] It often utilizes headspace sampling for clean sample introduction and can achieve very low detection limits.[1]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy, which is crucial for the unequivocal identification of analytes and for distinguishing them from matrix interferences.[1] This is particularly valuable when dealing with complex sample matrices or identifying unknown impurities.[1]
Quantitative Performance Comparison
The selection of an analytical method is often a balance between performance characteristics, the specific N-nitrosamines of interest, and the sample matrix. The following tables summarize the quantitative performance data for the primary analytical techniques.
Table 1: Performance Comparison of Analytical Methods for N-Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS/MS | LC-HRMS |
| Applicability | Broad range, including non-volatile and thermally labile compounds.[1][6] | Best for volatile nitrosamines.[1][7] | Broad range, excellent for complex matrices and unknown identification.[1] |
| Sensitivity | High (ppb to ppt levels).[4] | High, especially with headspace sampling.[1] | High, with excellent mass accuracy.[1] |
| Selectivity | High, due to MS/MS fragmentation.[5] | High, due to MS/MS fragmentation.[7] | Very high, due to high mass resolution.[1] |
| Precision (%RSD) | Typically <15%.[7][8] | Typically <10%.[7][8] | Comparable to LC-MS/MS. |
| Accuracy (% Recovery) | Typically 80-120%.[7][8] | Typically 90-110%.[7][8] | Comparable to LC-MS/MS. |
Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Common N-Nitrosamines
| N-Nitrosamine | Method | LOD (µg/L or ppb) | LOQ (µg/L or ppb) | Reference |
| NDMA | EI-GC-MS/MS | < 1 | - | [7][8] |
| NDEA | EI-GC-MS/MS | < 1 | - | [7][8] |
| NDPA | EI-GC-MS/MS | < 1 | - | [7][8] |
| NDBA | EI-GC-MS/MS | < 1 | - | [7][8] |
| NMEA | EI-GC-MS/MS | < 1 | - | [7][8] |
| NPIP | EI-GC-MS/MS | < 1 | - | [7][8] |
| NPYR | EI-GC-MS/MS | < 1 | - | [7][8] |
| NMOR | EI-GC-MS/MS | < 1 | - | [7][8] |
| NDPHA | EI-GC-MS/MS | < 1 | - | [7][8] |
Note: LOD and LOQ values can vary significantly depending on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for the successful cross-validation of analytical methods. Below are generalized methodologies for the key techniques.
LC-MS/MS Method for N-Nitrosamine Analysis
-
Sample Preparation:
-
Accurately weigh the sample (e.g., drug substance or product).
-
Dissolve and/or extract the sample using a suitable solvent (e.g., methanol, dichloromethane).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration if necessary.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each N-nitrosamine for confirmation and quantification.
-
GC-MS/MS Method for N-Nitrosamine Analysis
-
Sample Preparation (Headspace):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide, water).
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a specific temperature (e.g., 80-120 °C) for a defined period to allow volatile nitrosamines to partition into the headspace.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Injection Mode: Headspace injection.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 200 - 250 °C.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each target nitrosamine.
-
Cross-Validation Workflow
Cross-validation ensures that an analytical method is fit for its intended purpose and can be successfully transferred between laboratories. This process involves a systematic evaluation of the method's performance characteristics. An inter-laboratory comparison is a key component of robust cross-validation, assessing the reproducibility of the analytical method.[9]
Caption: A workflow diagram illustrating the key stages of cross-validation for N-nitrosamine analytical methods.
Conclusion
The cross-validation of analytical methods for N-nitrosamines is a rigorous but essential process to ensure the safety and quality of pharmaceutical products. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the low detection limits required by regulatory agencies.[4][7] The choice between these methods will depend on the specific nitrosamines of interest, the sample matrix, and the available instrumentation. A thorough single-laboratory validation according to ICH Q2(R1) guidelines, followed by a robust inter-laboratory cross-validation, will provide confidence in the reliability and reproducibility of the analytical data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
A Comparative Guide to N-Nitrosamine Extraction Methods for Researchers and Pharmaceutical Professionals
An objective analysis of prevalent extraction techniques for N-nitrosamine impurities, supported by performance data and detailed experimental protocols to guide methodology selection in research and quality control settings.
The detection and quantification of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples are of paramount importance due to their classification as probable human carcinogens.[1] Effective sample preparation is a critical step that dictates the accuracy and sensitivity of subsequent analytical measurements. This guide provides a comparative overview of common extraction methods, with a focus on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs.
Performance Comparison of Extraction Methods
The selection of an extraction method is often a trade-off between recovery, sensitivity, sample throughput, and the complexity of the sample matrix. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of different extraction techniques for several common N-nitrosamines.
Table 1: Performance Data for Solid-Phase Extraction (SPE)
| N-Nitrosamine | Matrix | Recovery (%) | LOD | LOQ | Relative Standard Deviation (RSD) (%) | Reference |
| NDMA | Drinking Water | 77-106 | - | - | <11 | [2] |
| Multiple NAs | Drug Products | >80 | - | <42.5% of regulatory limits | <15 | [3] |
| 8 NAs | Drinking Water | 88.6-105.5 | 0.13-2.45 ng/L | - | <8.3 | [4] |
| 9 NAs | Water | 68-83 | 0.4-12 ng/L | - | - | [5] |
| NDMA | Human Urine | 106 (±8) | 0.01 ppm | 0.05 ppm | 7.7 | [6] |
NDMA: N-nitrosodimethylamine; NAs: N-nitrosamines; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Performance Data for Liquid-Liquid Extraction (LLE) and Related Techniques
| N-Nitrosamine | Extraction Method | Matrix | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| 13 NAs | Salting-Out LLE | Antibody Drugs | 75.4-114.7 | - | 0.5 µg/L | ≤13.2 | [7] |
| 9 NAs | VA-DLLME | Cosmetic Products | - | low µg/kg | low µg/kg | <13 | [8] |
| NDMA | Automated LLE | Drug Products | 112 (±4) | - | - | 4.4 | [6] |
| NMBA & NDMA | HDES-based LLE | Drug Substances | 81.8-104.2 | 17.3-220.0 ng/g | - | 0.2-14.6 | [4] |
VA-DLLME: Vortex-Assisted Dispersive Liquid-Liquid Microextraction; HDES: Hydrophobic Deep Eutectic Solvent; NMBA: N-nitroso-N-methyl-4-aminobutyric acid.
Experimental Workflows and Logical Relationships
The choice between extraction methodologies is influenced by factors such as sample volume, analyte concentration, and the nature of the sample matrix. The following diagram illustrates a general workflow for N-nitrosamine analysis and the decision points that guide the selection of an appropriate extraction technique.
Caption: Workflow for N-nitrosamine analysis, highlighting the decision points for choosing between SPE and LLE.
Detailed Experimental Protocols
To ensure reproducibility and aid in the practical application of these methods, detailed protocols for SPE and LLE are provided below. These are generalized procedures and may require optimization based on the specific sample matrix and target analytes.
Solid-Phase Extraction (SPE) Protocol for N-Nitrosamines in Water
This protocol is based on methodologies similar to those used in EPA Method 521 for the analysis of N-nitrosamines in drinking water.[2]
-
Cartridge Selection: Activated coconut charcoal cartridges are commonly used.[1][9]
-
Cartridge Conditioning:
-
Sequentially wash the SPE cartridge with 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and finally 10 mL of reagent water.[1] Ensure the sorbent does not go dry during this process.
-
-
Sample Loading:
-
Pass a 500 mL to 1000 mL water sample, spiked with isotopically labeled internal standards, through the conditioned cartridge at a controlled flow rate of approximately 15 mL/min.[1]
-
-
Washing/Drying:
-
After loading, rinse the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.[1]
-
Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 10 minutes.[1] This step is crucial to remove residual water before elution with an organic solvent.
-
-
Elution:
-
Elute the trapped N-nitrosamines from the cartridge by passing 10 mL of DCM through it at a flow rate of 5 mL/min.[1]
-
-
Concentration and Analysis:
Liquid-Liquid Extraction (LLE) Protocol for N-Nitrosamines in Pharmaceutical Products
This protocol outlines a general procedure for extracting N-nitrosamines from a drug product matrix.
-
Sample Dissolution:
-
Dissolve a precisely weighed amount of the drug substance or powdered drug product in a suitable aqueous solvent or buffer solution (e.g., phosphate buffer, pH 7.0).[11]
-
-
Solvent Addition:
-
Transfer the aqueous sample solution to a separatory funnel.
-
Add a specific volume of an immiscible organic solvent, such as dichloromethane (DCM).[11] The volume ratio of aqueous to organic phase may need to be optimized.
-
-
Extraction:
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. This ensures intimate contact between the two phases, facilitating the transfer of N-nitrosamines into the organic layer.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed until the two liquid layers have clearly separated.
-
-
Collection:
-
Carefully drain the lower organic layer (DCM is denser than water) into a clean collection flask.
-
For exhaustive extraction, the aqueous layer can be subjected to a second or third extraction with fresh portions of the organic solvent. The organic fractions are then combined.
-
-
Drying and Concentration:
-
Pass the collected organic extract through a drying agent like anhydrous sodium sulfate to remove any residual water.
-
The dried extract can be concentrated to a smaller volume before instrumental analysis to enhance sensitivity.[11]
-
Concluding Remarks
Solid-Phase Extraction generally offers higher sample throughput, especially when automated systems are employed, and can provide cleaner extracts from complex matrices, leading to improved sensitivity.[1][12] LLE, while often more labor-intensive and requiring larger volumes of organic solvents, remains a robust and cost-effective technique, particularly for less complex sample types.[11][13] Newer microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), offer advantages in terms of reduced solvent consumption and faster extraction times.[8][14]
The choice of the most suitable extraction method will ultimately depend on the specific requirements of the analysis, including the regulatory limits for the target N-nitrosamines, the nature of the sample matrix, available instrumentation, and desired sample throughput. The data and protocols presented in this guide serve as a foundational resource to inform this critical decision-making process.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 10. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US9857347B2 - N-nitrosamine determination in aqueous samples with sonication and microextraction - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of N-Nitrosopiperidine-d10: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols immediately.
This guide provides essential safety and logistical information for the proper disposal of N-Nitrosopiperidine-d10, a deuterated N-nitrosamine compound. Researchers, scientists, and professionals in drug development must handle this substance with extreme caution due to its potential health hazards. The following procedures are designed to ensure the safe management and disposal of this compound waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1] N-Nitrosopiperidine, the non-deuterated form, is considered a potential carcinogen.[2][3] Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Protective gloves are required. For handling the neat chemical, consider disposable Tyvek-type sleeves taped to the gloves.[4] |
| Eye Protection | Wear safety goggles or other appropriate eye/face protection.[1][5] |
| Respiratory Protection | For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[4] In case of exposure to vapors, dust, spray, or gases, wear a self-contained breathing apparatus.[1][5] |
| Protective Clothing | Wear protective clothing, such as a full-sleeved apron or Tyvek-type disposable clothing.[4][5] |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.[3][6]
-
Ensure Proper Ventilation: Use local and general ventilation to mitigate vapor inhalation risks.[1]
-
Remove Ignition Sources: Eliminate all potential ignition sources as a precautionary measure.[3][6][7]
-
Contain the Spill: For liquid spills, use absorbent materials like vermiculite, dry sand, or earth to contain the substance.[3][6][8] For solid spills, carefully take up the material mechanically.[1]
-
Collect the Waste: Use absorbent paper to pick up any remaining liquid spill material.[4] Place all contaminated materials (absorbents, paper, etc.) into appropriate, sealed containers for disposal.[1][3][4][6]
-
Decontaminate the Area: Wash all contaminated surfaces with a soap and water solution.[4]
-
Personal Decontamination: If skin contact occurs, immediately flood the affected area with water and wash thoroughly with soap and water.[3][4] Remove all contaminated clothing.[1][4]
-
Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[4]
Disposal Procedures
Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The primary recommended method of disposal is through a licensed industrial combustion plant.[1]
Waste Collection and Labeling:
-
All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be collected in designated, sealed, and vapor-tight plastic bags or other appropriate containers.[4]
-
Label all waste containers clearly as "Hazardous Waste" and include the chemical name: "this compound".
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Chemical Decontamination Method for N-Nitroso Compounds
For research laboratories seeking to decontaminate residues of N-nitroso compounds, a chemical destruction method has been proposed. While this method was tested on several nitrosoureas and related compounds, it provides a potential pathway for the degradation of this compound.[9][10] This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol for Decontamination:
-
Preparation: The procedure involves treating the N-nitroso compound waste with aluminum:nickel alloy powder.
-
Reaction: The basicity of the medium is progressively increased during the treatment.
-
Efficacy: This method has been shown to achieve at least 99.98% destruction of the tested nitrosamides.[10]
-
Safety: A significant advantage of this procedure is that hazardous diazoalkanes were not detected in significant yields (greater than 0.1%).[10]
-
Verification: The completeness of the reaction can be monitored chromatographically to confirm the disappearance of the parent N-nitroso compound.[10]
Researchers should consult the original literature for detailed concentrations and procedural specifics before attempting this decontamination method.[9][10]
First Aid Measures
In case of exposure, immediate first aid is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: Wash skin with plenty of water.[5] Remove contaminated clothing and wash it before reuse.[1] If irritation or a rash occurs, seek medical advice.[1]
-
Ingestion: If swallowed, seek immediate medical assistance for gastric lavage.[5] Do NOT induce vomiting.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
Always have the Safety Data Sheet readily available when working with this compound to provide to emergency responders.
References
- 1. chemos.de [chemos.de]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. N-NITROSOPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. kmpharma.in [kmpharma.in]
- 6. nj.gov [nj.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 10. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling N-Nitrosopiperidine-d10
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of N-Nitrosopiperidine-d10.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a deuterated isotopolog of the suspected human carcinogen N-Nitrosopiperidine.[1][2] Due to its potential health risks, including skin and eye irritation, and its classification as a potential carcinogen, strict adherence to the following procedures is mandatory to ensure personnel safety and minimize environmental contamination.[1][3][4]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause an allergic skin reaction.[3]
-
Suspected of causing cancer.[4]
The non-deuterated form, N-Nitrosopiperidine, is classified as a possible human carcinogen (IARC Group 2B) and an anticipated human carcinogen by the NTP.[2][5] It is prudent to handle the deuterated form with the same level of caution.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[3] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[3] |
| Carcinogenicity | Suspected of causing cancer.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Consult glove manufacturer's compatibility data. |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing. |
| Body | Laboratory coat | Fully buttoned. Consider a disposable Tyvek-type suit for larger quantities or in case of a spill.[6] |
| Respiratory | Respirator | Use in a well-ventilated area or a chemical fume hood. For weighing and diluting neat material, a NIOSH-approved half-face respirator with a combination organic vapor/HEPA filter cartridge is recommended.[6] For spill response, a self-contained breathing apparatus (SCBA) may be necessary.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eye wash station and emergency shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify the integrity of the container holding this compound.
2. Handling and Use:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the substance. Use tools (spatulas, forceps) for transfers.
-
For weighing, use an analytical balance inside a fume hood or a glove box to contain any airborne particles.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][8]
-
Protect from light.[6]
-
Some suppliers recommend storage at -20°C or -80°C.[9] Always follow the storage conditions specified by the manufacturer.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][8] Ventilate the area and wash the spill site after material pickup is complete.[6][8] For large spills, contact your institution's emergency response team. |
Disposal Plan
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[8]
-
Dispose of the waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of carcinogenic and hazardous chemical waste.[8] Do not dispose of it down the drain.[3]
Workflow for Handling this compound
References
- 1. nj.gov [nj.gov]
- 2. N-NITROSOPIPERIDINE | Occupational Safety and Health Administration [osha.gov]
- 3. chemos.de [chemos.de]
- 4. ð-Nitrosopiperidine (NPIP) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11195-1.2 [isotope.com]
- 5. N-Nitrosopiperidine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. N-NITROSOPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. kmpharma.in [kmpharma.in]
- 8. nj.gov [nj.gov]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
